L-Phenylalanine,Indole-15N
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i13+1 |
InChI Key |
QIVBCDIJIAJPQS-DQOKOWHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of L-Tryptophan Indole-¹⁵N
An Important Clarification on Nomenclature: The query for "L-Phenylalanine Indole-15N" appears to be based on a common point of confusion. L-Phenylalanine, an essential amino acid, possesses a phenyl group side chain. In contrast, L-Tryptophan, another essential amino acid, contains an indole ring system. Isotopic labeling of the indole nitrogen with ¹⁵N results in L-Tryptophan Indole-¹⁵N. Chemical suppliers have noted this common misnomer, clarifying that "L-Phenylalanine, Indole-15N" is understood to be the ¹⁵N-labeled L-Tryptophan[1]. This guide will, therefore, focus on the structure, synthesis, and properties of L-Tryptophan Indole-¹⁵N, the scientifically accurate designation for the molecule of interest. To directly address the initial query, a structural comparison with L-Phenylalanine is also provided.
Molecular Structure and Properties
L-Tryptophan Indole-¹⁵N is a stable, isotopically labeled version of the proteinogenic amino acid L-Tryptophan. The ¹⁵N isotope replaces the naturally more abundant ¹⁴N at the 1-position of the indole ring. This specific labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, allowing researchers to probe the structure, dynamics, and interactions of tryptophan residues in proteins and other biological systems with enhanced sensitivity and specificity.
Chemical Formula: C₁₁H₁₂N¹⁵NO₂
Molecular Weight: Approximately 205.22 g/mol [2]
The core structure consists of an L-alanine moiety with the β-carbon attached to the 3-position of the ¹⁵N-labeled indole ring.
Structural Diagrams
To visually delineate the structures of L-Phenylalanine and the correctly identified L-Tryptophan Indole-¹⁵N, the following diagrams are provided.
Experimental Protocols
The synthesis of L-Tryptophan Indole-¹⁵N can be achieved through several routes, including chemical and enzymatic methods. A notable chemical synthesis protocol is outlined below.
Synthesis of 1-¹⁵N-L-Tryptophan from ¹⁵N-Aniline [3]
This multi-step synthesis involves the initial preparation of ¹⁵N-labeled indole, followed by its condensation with L-serine.
Step 1: Synthesis of ¹⁵N-Isatin from ¹⁵N-Aniline
-
Diazotization: ¹⁵N-Aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is a standard Sandmeyer reaction.
-
Cyclization: The resulting diazonium salt is then reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is subsequently cyclized in the presence of a strong acid, such as sulfuric acid, to yield ¹⁵N-isatin.
Step 2: Reduction of ¹⁵N-Isatin to ¹⁵N-Indole
-
The ¹⁵N-isatin is reduced to ¹⁵N-indole. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this conversion. Careful control of the reaction conditions is necessary to prevent over-reduction.
Step 3: Enzymatic Condensation of ¹⁵N-Indole with L-Serine
-
The final step involves the enzymatic synthesis of 1-¹⁵N-L-Tryptophan. This is catalyzed by the enzyme tryptophan synthase.
-
¹⁵N-Indole is condensed with L-serine in a suitable buffer system (e.g., triethanolamine hydrochloride buffer at pH 8.0) in the presence of tryptophan synthase. The enzyme facilitates the stereospecific formation of the L-isomer of tryptophan.
Alternative Enzymatic Synthesis [4]
An alternative, single-stage enzymatic process can produce L-tryptophan from glycine, formaldehyde, and indole using a combination of microbial cells possessing serine transhydroxymethylase and tryptophan synthase or tryptophanase activity. By using ¹⁵N-labeled indole in this process, L-Tryptophan Indole-¹⁵N can be synthesized.
Data Presentation
The primary application of L-Tryptophan Indole-¹⁵N is in NMR spectroscopy. The ¹⁵N label provides a sensitive probe for characterizing the local environment of the tryptophan side chain.
Table 1: NMR Spectroscopic Data for L-Tryptophan Indole-¹⁵N
| Nucleus | Chemical Shift (ppm) | Notes | Reference |
| Indole ¹⁵N-H (Proton) | ~10.1 - 10.25 | The chemical shift is sensitive to the local environment and solvent exchange. Observed at 10.1 ppm in vivo. A signal at 10.25 ppm was observed when bound to tryptophan synthase. | [3][5] |
| Indole ¹⁵N | ~129 | This value was reported for 1-¹⁵N-L-Tryptophan bound to wild-type tryptophan synthase. The chemical shift in the free amino acid may vary. | [3] |
Note: NMR chemical shifts are highly dependent on the solvent, pH, temperature, and, in the case of biomolecules, the surrounding protein or nucleic acid environment.
Experimental Workflows and Signaling Pathways
The synthesis of L-Tryptophan Indole-¹⁵N can be represented as a workflow, and its biological role connects it to significant signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tryptophan (indole-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1208-0.5 [isotope.com]
- 3. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]
- 5. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 15N Labeled Phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 15N labeled phenylalanine, an essential tool in proteomics, metabolic research, and drug development. The incorporation of the stable isotope 15N allows for the precise tracking and quantification of phenylalanine in biological systems using mass spectrometry and NMR spectroscopy.
Introduction to 15N Labeled Phenylalanine
Stable isotope-labeled amino acids, such as 15N-phenylalanine, are chemically identical to their natural counterparts but possess a greater mass due to the incorporated isotope. This mass difference enables their distinction and quantification in complex biological samples. 15N-phenylalanine is particularly valuable for studies involving protein synthesis and turnover, metabolic flux analysis, and as an internal standard for quantitative proteomics.
Synthesis of 15N Labeled Phenylalanine
The synthesis of 15N labeled phenylalanine can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. The choice of method often depends on the desired stereospecificity, yield, cost, and the availability of starting materials and expertise.
Enzymatic Synthesis
Enzymatic methods offer high stereospecificity, typically producing the biologically active L-enantiomer, and are conducted under mild reaction conditions.
One of the most common enzymatic methods involves the use of Phenylalanine Ammonia-Lyase (PAL). This enzyme catalyzes the reversible addition of ammonia to trans-cinnamic acid to form L-phenylalanine. By using a 15N-labeled ammonia source, 15N-L-phenylalanine can be synthesized with high efficiency.
Experimental Protocol: Enzymatic Synthesis using PAL from Rhodotorula glutinis
This protocol is based on the bioconversion of trans-cinnamic acid and (15NH4)2SO4.
-
Reaction Mixture Preparation:
-
Prepare a reaction solution containing 2% (w/v) trans-cinnamic acid.
-
Add 0.5 mol/L of (15NH4)2SO4 as the 15N source.
-
The reaction is catalyzed by Phenylalanine Ammonia-Lyase from Rhodotorula glutinis.
-
-
Reaction Conditions:
-
Maintain the reaction at an optimal pH and temperature for the enzyme's activity (specific conditions may vary depending on the enzyme preparation).
-
Allow the bioconversion to proceed for a sufficient duration to achieve high yield.
-
-
Monitoring and Termination:
-
Monitor the progress of the reaction by measuring the formation of L-phenylalanine using a suitable analytical technique such as HPLC.
-
Once the reaction reaches the desired conversion, terminate it by denaturing the enzyme (e.g., by heat or pH change).
-
A study utilizing this method reported a yield of 71% and a purity of 99.3% for 15N-L-phenylalanine. The isotopic enrichment of 15N on the L-phenylalanine was 96%.[1]
Chemical Synthesis
Chemical synthesis methods provide versatility and can be adapted to produce various isotopically labeled amino acids. The Strecker synthesis is a classic and adaptable method for amino acid production.
The Strecker synthesis is a two-step process that produces a racemic mixture of α-amino acids from an aldehyde, ammonia, and cyanide. For 15N-phenylalanine, phenylacetaldehyde is the starting aldehyde, and a 15N-labeled ammonia source is used.
Experimental Protocol: Strecker Synthesis of 15N-Phenylalanine
-
Step 1: Formation of α-Aminonitrile
-
Step 2: Hydrolysis of the α-Aminonitrile
-
Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., HCl) or base.[2]
-
This step converts the nitrile group into a carboxylic acid, yielding a racemic mixture of D- and L-15N-phenylalanine.
-
-
Enantiomeric Resolution (Optional):
-
If a specific enantiomer is required, the racemic mixture can be resolved using chiral chromatography or enzymatic methods.
-
Purification of 15N Labeled Phenylalanine
Following synthesis, the 15N labeled phenylalanine must be purified from unreacted starting materials, byproducts, and any enzymes or catalysts used. Chromatographic techniques are the most effective methods for achieving high purity.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. It is a highly effective method for purifying amino acids.
Experimental Protocol: Purification using Cation-Exchange Chromatography
-
Resin Selection and Equilibration:
-
Select a strong cation-exchange resin (e.g., Dowex 50W).
-
Pack the resin into a column and equilibrate it with a low ionic strength acidic buffer (e.g., 0.1 M HCl) to ensure the resin is in the H+ form.
-
-
Sample Loading:
-
Dissolve the crude 15N-phenylalanine mixture in the equilibration buffer and adjust the pH to be below the isoelectric point (pI) of phenylalanine (pI ≈ 5.48) to ensure it carries a net positive charge.
-
Load the sample onto the column. The positively charged phenylalanine will bind to the negatively charged resin.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound 15N-phenylalanine by increasing the pH or the ionic strength of the buffer. A common method is to use a gradient of increasing ammonia concentration (e.g., 0 to 2 M NH4OH).
-
Collect fractions and monitor the presence of phenylalanine using a suitable detection method (e.g., UV absorbance at 254 nm or a ninhydrin test).
-
-
Desalting:
-
Pool the fractions containing the purified 15N-phenylalanine and remove the salt by techniques such as dialysis, gel filtration, or by evaporating the volatile ammonium hydroxide buffer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity. It is well-suited for the final polishing step to achieve very high purity.
Experimental Protocol: RP-HPLC Purification
-
Column and Mobile Phase Selection:
-
Use a C18 reversed-phase column.
-
Prepare a mobile phase system typically consisting of an aqueous solvent (A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), such as acetonitrile with 0.1% TFA.[4]
-
-
Gradient Elution:
-
Dissolve the partially purified 15N-phenylalanine in the aqueous mobile phase.
-
Inject the sample onto the column.
-
Elute the phenylalanine using a gradient of increasing organic solvent concentration. Phenylalanine, being relatively hydrophobic, will be retained on the column and will elute at a specific concentration of the organic solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the phenylalanine peak.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
-
Solvent Removal:
-
Pool the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final purified 15N-phenylalanine.
-
Data Presentation
| Synthesis Method | Starting Materials | Key Reagent/Enzyme | Yield | Purity | Isotopic Enrichment | Stereoselectivity | Reference |
| Enzymatic (PAL) | trans-Cinnamic acid, (15NH4)2SO4 | Phenylalanine Ammonia-Lyase | 71% | 99.3% | 96% | L-specific | [1] |
| Chemical (Strecker) | Phenylacetaldehyde, 15NH4Cl, KCN | - | N/A | N/A | High (depends on 15N source) | Racemic | [2][3] |
N/A: Data not available in the cited sources.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of 15N labeled phenylalanine.
Caption: Enzymatic synthesis of 15N-L-phenylalanine using Phenylalanine Ammonia-Lyase.
Caption: Workflow for the purification of 15N-phenylalanine by ion-exchange chromatography.
References
- 1. Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 4. hplc.eu [hplc.eu]
An In-depth Technical Guide to the Physical and Chemical Properties of Isotopically Labeled L-Phenylalanine and L-Tryptophan
A Note on Nomenclature: The query for "L-Phenylalanine Indole-15N" likely contains a misnomer. The indole functional group is characteristic of the amino acid L-Tryptophan, not L-Phenylalanine. Therefore, this guide will provide a comprehensive overview of the physical and chemical properties of both L-Phenylalanine-¹⁵N and L-Tryptophan-(indole-¹⁵N) to address the probable intent of the query.
This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the properties, experimental protocols, and metabolic pathways of these two isotopically labeled amino acids.
Physical and Chemical Properties
The incorporation of the stable isotope ¹⁵N into L-Phenylalanine and L-Tryptophan is a critical tool in metabolic research, proteomics, and drug discovery. It allows for the sensitive and specific tracking of these amino acids and their metabolites in biological systems.
L-Phenylalanine-¹⁵N
L-Phenylalanine is an essential aromatic amino acid with a benzyl side chain. The ¹⁵N isotope is typically incorporated at the α-amino group.
Table 1: Physical and Chemical Properties of L-Phenylalanine-¹⁵N
| Property | Value | References |
| Molecular Formula | C₆H₅CH₂CH(¹⁵NH₂)COOH | |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 29700-34-3 | [1] |
| Melting Point | 270-275 °C (decomposes) | [2] |
| Appearance | Solid | [2] |
| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | [2] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [2] |
| Mass Shift | M+1 | [2] |
L-Tryptophan-(indole-¹⁵N)
L-Tryptophan is an essential amino acid featuring an indole side chain. In L-Tryptophan-(indole-¹⁵N), the ¹⁵N isotope is specifically located within the indole ring.
Table 2: Physical and Chemical Properties of L-Tryptophan-(indole-¹⁵N)
| Property | Value | References |
| Molecular Formula | (C₈H₅*NH)CH₂CH(NH₂)COOH | [3] |
| Molecular Weight | 205.22 g/mol | [3][4] |
| CAS Number (Unlabeled) | 73-22-3 | [3] |
| Appearance | Solid | [5] |
| Melting Point | 280-285 °C (decomposes) (for unlabeled) | [5] |
| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O (for unlabeled) | [5] |
| Isotopic Purity | Typically ≥98% | [3] |
| Mass Shift | M+1 (for single indole ¹⁵N) |
Note: Properties such as melting point and optical activity for the labeled compound are expected to be very similar to the unlabeled form.
Experimental Protocols
Isotopically labeled amino acids are instrumental in a variety of analytical techniques. Below are representative protocols for their use in NMR spectroscopy and mass spectrometry.
NMR Spectroscopy for Protein Analysis
¹⁵N-labeled amino acids are widely used in protein NMR to study protein structure, dynamics, and interactions.[6] Selective labeling of specific amino acid types, like phenylalanine, can simplify complex spectra.[6]
Experimental Workflow: Selective ¹⁵N-Labeling for Protein NMR
-
Protein Expression: The protein of interest is expressed in a host system (e.g., E. coli or HEK293 cells) using a defined minimal medium.[7]
-
Selective Labeling: The medium is supplemented with a mixture of amino acids, where the target amino acid (e.g., L-Phenylalanine) is ¹⁵N-labeled, and all other amino acids are unlabeled.[7]
-
Protein Purification: The expressed protein is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).[7]
-
NMR Sample Preparation: The purified protein is exchanged into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM potassium chloride, pH 7.2) with 5% D₂O.[7]
-
NMR Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded to observe the amide signals of the labeled residues.[6] This allows for the specific analysis of the labeled amino acids within the protein structure.
Caption: Workflow for selective 15N-labeling and NMR analysis.
Mass Spectrometry for Metabolomics and Proteomics
¹⁵N-labeled amino acids serve as internal standards for accurate quantification in mass spectrometry-based proteomics and metabolomics.
Experimental Protocol: Amino Acid Quantification by UPLC-MS
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma) are spiked with a known amount of the ¹⁵N-labeled amino acid internal standard.
-
Metabolite Extraction: Metabolites, including amino acids, are extracted from the sample matrix, for instance, using a methyl tert-butyl ether (MTBE) extraction method.[8]
-
Derivatization: The amino acids in the extract are derivatized to enhance their chromatographic separation and mass spectrometric detection. The AccQTag derivatization kit is one such commercially available option.[8]
-
UPLC-MS Analysis: The derivatized amino acids are separated by Ultra-Performance Liquid Chromatography (UPLC) and detected by a tandem mass spectrometer.[8] The mass spectrometer is set to monitor the mass-to-charge ratios of both the native (¹⁴N) and the labeled (¹⁵N) amino acids.[8]
-
Quantification: The concentration of the native amino acid in the sample is determined by comparing its peak area to that of the known concentration of the ¹⁵N-labeled internal standard.
Caption: Protocol for amino acid quantification using UPLC-MS.
Signaling and Metabolic Pathways
L-Phenylalanine Metabolism
L-Phenylalanine is a precursor for the synthesis of L-tyrosine, which in turn is a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[9] The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase.[9][10]
Caption: Major metabolic pathway of L-Phenylalanine.
L-Tryptophan Metabolism
L-Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[11][12] The majority of dietary tryptophan, however, is metabolized through the kynurenine pathway.[12][13]
Caption: Major metabolic pathways of L-Tryptophan.
References
- 1. L-Phenylalanine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-108-0.5 [isotope.com]
- 2. L -Phenylalanine-15N 15N 98atom 29700-34-3 [sigmaaldrich.com]
- 3. L-Tryptophan (indole-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1208-0.5 [isotope.com]
- 4. L-Tryptophan (indole-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. L- Tryptophan-13C11,15N2 = 99atom , = 98 CP 202406-50-6 [sigmaaldrich.com]
- 6. westmont.edu [westmont.edu]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 10. Reactome | Phenylalanine metabolism [reactome.org]
- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 12. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Unseen Influence: A Technical Guide to the Natural Abundance of ¹⁵N and its Impact on Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
In the precise world of isotopic labeling, the subtle yet significant presence of naturally abundant heavy isotopes can be a formidable challenge. This technical guide delves into the core principles of Nitrogen-15 (¹⁵N) labeling, with a critical focus on its natural abundance and the cascading effects on experimental design, data interpretation, and the quest for accurate quantification in proteomics, metabolomics, and beyond. Understanding and accounting for the natural isotopic distribution of nitrogen is paramount for the integrity and reproducibility of labeling studies, forming the bedrock of reliable biological insights.
The Foundation: Natural Abundance of Nitrogen Isotopes
Nitrogen, a fundamental component of biological macromolecules, primarily exists as two stable isotopes: the lighter and far more common ¹⁴N, and the heavier ¹⁵N. The natural abundance of these isotopes is a critical baseline for any labeling experiment.
| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin |
| ¹⁴N | 7 | 7 | ~99.634 | 1 |
| ¹⁵N | 7 | 8 | ~0.366[1][2] | 1/2 |
The seemingly small percentage of ¹⁵N has profound implications. In any biological sample, a fraction of nitrogen-containing molecules will inherently contain ¹⁵N. When introducing ¹⁵N-labeled compounds, this natural background must be accurately accounted for to distinguish between the experimentally introduced label and the naturally occurring heavy isotope. Failure to do so can lead to significant errors in quantification and misinterpretation of metabolic fluxes or protein turnover rates. The half-integer spin of ¹⁵N makes it particularly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, resulting in sharp, well-resolved peaks ideal for molecular structure analysis[1].
The Ripple Effect: How Natural Abundance Influences Labeling Experiments
The presence of natural ¹⁵N impacts various stages of a labeling experiment, from initial experimental design to final data analysis.
2.1. Incomplete Labeling and Isotopic Enrichment Calculation:
Achieving 100% isotopic enrichment is often impractical and economically unfeasible. Therefore, the actual enrichment of the ¹⁵N-labeled substrate must be precisely determined. The natural abundance of ¹⁵N contributes to the mass isotopomer distribution (MID) of both labeled and unlabeled samples, complicating the calculation of true enrichment. Accurate correction for this natural abundance is a critical step in data analysis[3][4].
2.2. Mass Spectrometry Data Analysis:
In mass spectrometry-based proteomics and metabolomics, the natural isotopic distribution of all elements in a peptide or metabolite (not just nitrogen) creates a characteristic isotopic pattern. The introduction of a ¹⁵N label shifts this entire pattern. Sophisticated algorithms are required to deconvolute the overlapping isotopic envelopes of the labeled and unlabeled species and to correct for the contribution of natural ¹³C, ¹⁸O, and other isotopes, in addition to ¹⁵N[3][5].
2.3. Quantitative Accuracy in Proteomics:
Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or metabolic labeling with ¹⁵N salts rely on the precise measurement of the ratio of heavy to light peptides. The natural abundance of ¹⁵N in the "light" sample contributes to the signal at the mass of the "heavy" peptide, and vice-versa if the "heavy" label is not 100% enriched. This necessitates correction factors to be applied for accurate protein quantification[6]. Some studies have even suggested that in vivo metabolic labeling with ¹⁵N can have a subtle biological effect, potentially altering protein expression levels and metabolic pathways, a phenomenon that researchers should be aware of[7].
Experimental Protocols: Navigating the ¹⁵N Landscape
Accurate and reproducible ¹⁵N labeling experiments hinge on meticulous and well-controlled protocols. Below are detailed methodologies for common ¹⁵N labeling applications.
3.1. Metabolic Labeling of E. coli for Protein Expression:
This protocol is a standard method for producing uniformly ¹⁵N-labeled proteins for structural studies by NMR or as internal standards for mass spectrometry.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (as the sole nitrogen source).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
1M MgSO₄.
-
1M CaCl₂.
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Pre-culture in Minimal Medium: The next day, inoculate 1 L of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
-
¹⁵N Labeling Culture: Pellet the cells from the pre-culture by centrifugation (5000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L)[8][9]. Also add glucose, trace elements, MgSO₄, CaCl₂, and the antibiotic.
-
Grow the culture at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Continue to grow the culture for the desired period (typically 3-16 hours) at the induction temperature.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet containing the ¹⁵N-labeled protein can be stored at -80°C until purification.
3.2. ¹⁵N Labeling in Mammalian Cells for Quantitative Proteomics (SILAC-like):
This protocol describes a method for metabolic labeling of mammalian cells to compare protein abundance between two cell populations.
Materials:
-
Mammalian cell line of interest.
-
SILAC-compatible cell culture medium (e.g., DMEM for SILAC).
-
Dialyzed fetal bovine serum (dFBS).
-
"Light" amino acids (e.g., L-Arginine, L-Lysine with natural isotope abundance).
-
"Heavy" ¹⁵N-labeled amino acids (e.g., L-Arginine-¹⁵N₄, L-Lysine-¹⁵N₂).
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Culture Adaptation: Culture the cells for at least five passages in the SILAC medium supplemented with either the "light" or "heavy" amino acids to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
Cell Lysis and Protein Extraction: After the treatment, harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" isotopic pairs. The software should be capable of correcting for the natural abundance of isotopes.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized experimental workflow for a ¹⁵N labeling experiment.
Caption: The effect of natural ¹⁵N abundance on mass spectra.
Conclusion: Precision in the Face of Natural Variation
The natural abundance of ¹⁵N is an intrinsic factor in all nitrogen-based biological systems and, consequently, in all ¹⁵N labeling experiments. Far from being a negligible detail, it is a fundamental parameter that must be understood and meticulously accounted for. For researchers in drug development and other scientific fields, embracing the complexities of natural isotope distribution is not just a matter of technical rigor; it is the key to unlocking accurate, reproducible, and ultimately more insightful experimental outcomes. By implementing robust experimental designs, detailed protocols, and sophisticated data analysis workflows that correct for natural abundance, the scientific community can continue to leverage the power of ¹⁵N labeling to unravel the intricate molecular mechanisms of life.
References
- 1. News - China Isotope Development [asiaisotopeintl.com]
- 2. Stable isotopes ( 15N) facilitate non‐invasive labelling of large quantities of macroinvertebrates across different species and feeding types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. reddit.com [reddit.com]
Tracing Nitrogen's Journey: An In-depth Technical Guide to L-Phenylalanine-15N in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-phenylalanine, an essential aromatic amino acid, serves as a critical building block for protein synthesis and a precursor to a wide array of specialized metabolites, including neurotransmitters and hormones.[1] Understanding the metabolic fate of its nitrogen atom is paramount for elucidating fundamental biochemical processes and for the development of therapeutics targeting metabolic disorders. The use of stable isotope-labeled L-phenylalanine, specifically with nitrogen-15 (15N) at the α-amino group, provides a powerful and non-invasive tool for tracing the flow of nitrogen through various metabolic pathways. This guide offers a comprehensive overview of the role of L-Phenylalanine-15N in nitrogen metabolism studies, complete with experimental protocols, quantitative data, and visual representations of the key pathways.
Core Concepts in L-Phenylalanine Nitrogen Metabolism
The sole nitrogen atom in L-phenylalanine is a primary entry point for nitrogen into several key metabolic routes. The principal metabolic transformations of L-phenylalanine's amino group are central to understanding its role in nitrogen homeostasis.
Phenylalanine Hydroxylation to Tyrosine
The primary catabolic pathway for L-phenylalanine is its irreversible conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[2] This process is crucial for the disposal of excess phenylalanine and for the de novo synthesis of tyrosine. While traditionally considered to occur predominantly in the liver, studies utilizing L-[15N]phenylalanine have provided evidence that the kidney is also a major site of this conversion in humans.[3][4]
Phenylpropanoid Pathway and Nitrogen Recycling
In plants, L-phenylalanine is the precursor for the phenylpropanoid pathway, which generates a vast array of secondary metabolites, including lignin, flavonoids, and coumarins. The initial and committing step is the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, catalyzed by phenylalanine ammonia-lyase (PAL).[1][5] This reaction releases a molecule of ammonia, which is not lost but is efficiently recycled. Studies using [15N]-L-phenylalanine have demonstrated that this ammonia is rapidly re-assimilated, primarily into the amide nitrogen of glutamine via glutamine synthetase, and subsequently into glutamate.[3][5] This nitrogen can then be used for the synthesis of other amino acids, including the regeneration of phenylalanine, forming a novel nitrogen cycle.[5]
Quantitative Analysis of Nitrogen Flux using L-Phenylalanine-15N
Stable isotope tracing with L-Phenylalanine-15N allows for the quantification of metabolic flux through various pathways. By measuring the incorporation of 15N into downstream metabolites, researchers can calculate the rates of synthesis, breakdown, and conversion.
Phenylalanine Flux in Humans
Studies in adult men have utilized continuous intravenous infusion of L-[15N]phenylalanine to determine whole-body phenylalanine flux. The data from these studies provide valuable insights into amino acid kinetics in a physiological setting.
| Tracer | Administration Route | Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Reference |
| L-[15N]phenylalanine | Intravenous (IV) | 40 ± 3 | [6] |
| L-[15N]phenylalanine | Intragastric (IG) | 54.24 ± 4.7 | [6] |
| L-[ring-2H₅]phenylalanine | Intravenous (IV) | 39.2 ± 1.8 | [6] |
| L-[1-¹³C]phenylalanine | Intravenous (IV) | 41.8 ± 3.6 | [6] |
Table 1: Phenylalanine flux in healthy adult men as determined by various stable isotope tracers and administration routes. Data are presented as mean ± SEM.[6]
Phenylalanine-to-Tyrosine Conversion Rates
The conversion of phenylalanine to tyrosine can be quantified by measuring the appearance of 15N-labeled tyrosine following the administration of L-[15N]phenylalanine.
| Tissue | Phenylalanine to Tyrosine Conversion Rate (μmol/min) | Reference |
| Kidney | 5.2 ± 1.2 | [4] |
| Splanchnic Bed (Liver) | 3.0 ± 0.7 | [4] |
Table 2: In vivo conversion rates of phenylalanine to tyrosine in different human tissues. Data are presented as mean ± SEM.[4]
Experimental Protocols
The following sections provide detailed methodologies for conducting nitrogen tracing experiments using L-Phenylalanine-15N in both in vitro and in vivo settings.
In Vitro Metabolic Tracing in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of L-Phenylalanine-15N in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to approximately 80% confluency in standard growth medium.
-
For the experiment, replace the standard medium with a custom formulation that is identical except for the substitution of unlabeled L-phenylalanine with L-[15N]phenylalanine (Cambridge Isotope Laboratories, Inc., NLM-108). The concentration of the labeled phenylalanine should be the same as in the standard medium unless otherwise specified by the experimental design.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled amino acid.
2. Metabolite Extraction:
-
After the incubation period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.
-
Quench metabolism by adding a cold extraction solvent, typically 80% methanol, and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common method is a two-step derivatization:
-
Add methoxyamine hydrochloride in pyridine to protect carbonyl groups.
-
Add N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to silylate hydroxyl and amino groups.
-
-
For liquid chromatography-mass spectrometry (LC-MS), the dried extract can often be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) without derivatization.
4. Mass Spectrometry Analysis:
-
Analyze the prepared samples using GC-MS or LC-MS.
-
For GC-MS, use a standard temperature gradient on a suitable column (e.g., DB-5ms) to separate the derivatized amino acids.
-
For LC-MS, use a reversed-phase or HILIC column with an appropriate gradient of mobile phases.
-
Set the mass spectrometer to monitor for the mass-to-charge ratios (m/z) of the unlabeled (M+0) and 15N-labeled (M+1) forms of phenylalanine and its downstream metabolites (e.g., tyrosine).
-
The degree of 15N enrichment in each metabolite can be calculated from the relative abundance of the M+1 and M+0 ions, after correcting for the natural abundance of isotopes.
In Vivo Nitrogen Tracing in an Animal Model
This protocol provides a general framework for an in vivo study using L-Phenylalanine-15N in a mouse model.
1. Animal Acclimation and Diet:
-
Acclimate mice to the housing conditions and provide a standard chow diet.
-
For studies investigating dietary effects, a defined diet may be necessary.
2. Tracer Administration:
-
Administer L-[15N]phenylalanine to the animals. The route of administration can be intravenous (IV) injection for rapid systemic distribution, or oral gavage to study absorption and first-pass metabolism.
-
The dosage will depend on the specific research question and the sensitivity of the analytical instruments. A bolus dose followed by a continuous infusion can be used to achieve a steady-state isotopic enrichment in the plasma.[7]
3. Sample Collection:
-
At designated time points after tracer administration, collect blood samples (e.g., via tail vein or cardiac puncture at the endpoint).
-
At the study endpoint, euthanize the animals and rapidly harvest tissues of interest (e.g., liver, kidney, muscle, brain).
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
4. Sample Processing:
-
Plasma: Deproteinize plasma samples by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Tissues: Homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol). Centrifuge the homogenate to pellet the precipitated proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
5. Mass Spectrometry Analysis:
-
The sample preparation and mass spectrometry analysis steps are similar to those described for the in vitro protocol. Both GC-MS and LC-MS can be used to measure the 15N enrichment in phenylalanine and its metabolites in plasma and tissue extracts.
Phenylalanine Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving L-phenylalanine, highlighting the fate of its nitrogen atom.
Major Metabolic Fates of Phenylalanine
This diagram shows the central role of phenylalanine in protein synthesis and its conversion to tyrosine, which is a precursor for several important biomolecules.
Nitrogen Recycling in the Phenylpropanoid Pathway
This diagram illustrates the cycle of nitrogen in the phenylpropanoid pathway in plants, where the ammonia released from phenylalanine is efficiently re-assimilated.
Conclusion
L-Phenylalanine-15N is an invaluable tool for dissecting the complexities of nitrogen metabolism. Its application in both in vitro and in vivo systems has provided significant insights into amino acid kinetics, protein turnover, and the interconnectedness of metabolic pathways. The experimental protocols and data presented in this guide serve as a foundation for researchers to design and execute robust stable isotope tracing studies. The continued use of L-Phenylalanine-15N and other labeled amino acids, coupled with advancements in mass spectrometry and metabolic modeling, will undoubtedly lead to further discoveries in the fields of biochemistry, nutrition, and drug development.
References
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. Measurement of the 15N/14N ratio of phenylalanine in fermentation matrix by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen recycling during phenylpropanoid metabolism in sweet potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 5. "Nitrogen recycling in phenylpropanoid metabolism" by Ramon A. Razal, Shona Ellis et al. [ukdr.uplb.edu.ph]
- 6. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Selective 15N Metabolic Labeling in E. coli using L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective incorporation of 15N-labeled L-Phenylalanine into recombinant proteins expressed in Escherichia coli. Selective labeling is a powerful technique for protein structural and functional studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. By labeling only phenylalanine residues, researchers can simplify complex spectra and probe specific sites within a protein.
Two primary methodologies are presented: the use of a phenylalanine auxotrophic E. coli strain, which cannot synthesize its own phenylalanine, and a more general method for prototrophic strains like BL21(DE3) that involves supplementing the growth medium with a complete set of amino acids.
Key Challenges: Isotope Scrambling
A significant challenge in selective amino acid labeling is "isotope scrambling," where the isotopic label is metabolically transferred from the target amino acid to others. In E. coli, aromatic amino acid transaminases can cause some nitrogen scrambling between phenylalanine and tyrosine. While phenylalanine is relatively stable, minimizing this effect is crucial for clean, unambiguous results. The use of auxotrophic strains is the most effective method to prevent scrambling.[1][2]
Quantitative Data Summary
The following table summarizes key parameters for the two primary protocols for selective 15N-L-Phenylalanine labeling.
| Parameter | Protocol 1: Auxotrophic Strain | Protocol 2: Prototrophic Strain | Reference |
| E. coli Strain Example | DL39 (pheA-, tyrA-) | BL21(DE3) | [3] |
| Principle | Host cannot synthesize Phe; relies entirely on external supply. | High concentrations of unlabeled amino acids suppress de novo synthesis pathways. | [1] |
| 15N-L-Phenylalanine Conc. | 50 - 100 mg/L | 100 - 200 mg/L | [4] |
| Unlabeled Amino Acids | 18 other amino acids (excluding Tyr, as DL39 is also a Tyr auxotroph). Conc: 50-100 mg/L each. | All 19 other amino acids. Conc: 100-200 mg/L each. | [4][5] |
| Primary Nitrogen Source | None (No NH4Cl in media) | Minimal (e.g., 0.1 g/L 14NH4Cl) or None | [5] |
| Expected Labeling Efficiency | >95% (minimal scrambling) | 80-95% (potential for minor scrambling to Tyrosine) | [1] |
| OD600 at Induction | 0.7 - 1.0 | 0.7 - 1.0 |
Experimental Protocols & Methodologies
These protocols are designed for a 1-liter culture volume. All solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.
Core Solutions (to be prepared in advance)
-
5x M9 Salts (Nitrogen-Free)
-
32 g Na2HPO4·7H2O
-
7.5 g KH2PO4
-
1.25 g NaCl
-
Dissolve in water to a final volume of 500 mL and autoclave.
-
-
Sterile Stock Solutions (Filter-sterilized)
-
20% (w/v) D-Glucose
-
1 M MgSO4
-
1 M CaCl2
-
100x Trace Elements Solution (see recipe below)
-
Amino Acid Stocks (see specific protocols)
-
-
100x Trace Elements Solution
-
In 100 mL of water, dissolve while adjusting pH to 7.5:
-
0.5 g EDTA
-
83 mg FeCl3·6H2O
-
8.4 mg ZnCl2
-
1.3 mg CuCl2·2H2O
-
1.0 mg CoCl2·6H2O
-
1.0 mg H3BO3
-
0.16 mg MnCl2·6H2O
-
Filter-sterilize and store at 4°C.[6]
-
Protocol 1: Labeling using a Phenylalanine Auxotrophic Strain (e.g., DL39)
This is the preferred method for achieving high labeling efficiency with minimal isotope scrambling.
1. Amino Acid Stock Preparation:
- Prepare a sterile, filtered stock solution containing 18 unlabeled amino acids (all except Phenylalanine and Tyrosine), each at a concentration of 10 g/L.
- Prepare a separate sterile, filtered stock of 15N-L-Phenylalanine at 10 g/L.
2. Media Preparation (1 L M9 Minimal Medium):
- To ~700 mL of sterile water, aseptically add:
- 200 mL of 5x M9 Salts (Nitrogen-Free)
- 10 mL of 20% D-Glucose
- 1 mL of 1 M MgSO4
- 100 µL of 1 M CaCl2
- 10 mL of 100x Trace Elements Solution
- Appropriate antibiotic.
- Add the amino acids:
- 10 mL of the 18-amino acid unlabeled stock (final conc. of 100 mg/L each).
- 10 mL of the 15N-L-Phenylalanine stock (final conc. of 100 mg/L).
- Add sterile water to a final volume of 1 L.
3. Cell Growth and Induction:
- Inoculate a 5-10 mL starter culture in the same prepared medium and grow overnight.
- Use the starter culture to inoculate the 1 L main culture.
- Grow at 37°C with vigorous shaking until the OD600 reaches 0.7-1.0.[6]
- Induce protein expression with IPTG (final concentration typically 0.1-1.0 mM).
- Continue to culture for the optimal time for your protein of interest (typically 3-16 hours) at an appropriate temperature (e.g., 18-30°C).
4. Cell Harvesting:
- Harvest cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).
- Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification.
Protocol 2: Labeling using a Prototrophic Strain (e.g., BL21(DE3))
This method relies on "overwhelming" the cell's metabolic pathways to favor the uptake of externally supplied amino acids.
1. Amino Acid Stock Preparation:
- Prepare a sterile, filtered stock solution containing all 19 unlabeled amino acids (all except Phenylalanine), each at a concentration of 10 g/L.
- Prepare a separate sterile, filtered stock of 15N-L-Phenylalanine at 10 g/L.
2. Media Preparation (1 L M9 Minimal Medium):
- To ~700 mL of sterile water, aseptically add:
- 200 mL of 5x M9 Salts (Nitrogen-Free)
- 10 mL of 20% D-Glucose
- 1 mL of 1 M MgSO4
- 100 µL of 1 M CaCl2
- 10 mL of 100x Trace Elements Solution
- Appropriate antibiotic.
- Add the amino acids:
- 10 mL of the 19-amino acid unlabeled stock (final conc. of 100 mg/L each).
- 10 mL of the 15N-L-Phenylalanine stock (final conc. of 100 mg/L).
- Add sterile water to a final volume of 1 L.
- Note: Some protocols add a very small amount of 14NH4Cl (e.g., 0.1 g/L) to support initial growth before the supplemented amino acids are fully utilized.[5]
3. Cell Growth, Induction, and Harvesting:
- Follow steps 3 and 4 from Protocol 1. It is crucial to grow the pre-culture in a rich medium (like LB) first, then wash the cells with M9 salts before inoculating the main labeling culture. This prevents carryover of unlabeled nutrients.
Verification of Labeling Efficiency
After protein purification, it is essential to confirm the incorporation efficiency of 15N-L-Phenylalanine. This is typically achieved using mass spectrometry.
-
Protein Digestion: The purified protein is enzymatically digested (e.g., with trypsin) to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by LC-MS/MS.
-
Data Analysis: The isotopic distribution of phenylalanine-containing peptides is analyzed. The mass shift corresponding to the incorporation of one or more 15N atoms is measured. The percentage of incorporation can be calculated by comparing the observed isotopic profile of a peptide to a series of theoretical profiles with different enrichment rates.[7] Software tools can assist in this analysis by calculating the best fit between empirical and theoretical data.[8]
Visualized Workflows and Pathways
Caption: General experimental workflow for 15N-L-Phenylalanine labeling in E. coli.
Caption: Simplified L-Phenylalanine biosynthesis pathway in E. coli.
References
- 1. Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. goldbio.com [goldbio.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. researchgate.net [researchgate.net]
- 6. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SILAC Quantitative Proteomics using L-Tryptophan (Indole-15N)
Topic: Using L-Tryptophan (Indole-¹⁵N) for SILAC Quantitative Proteomics
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics.[1][2] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations. While Arginine and Lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, other amino acids can be used for specific biological questions.
This document provides a detailed protocol for the use of L-Tryptophan (Indole-¹⁵N) in SILAC experiments. The initial user query referenced "L-Phenylalanine Indole-15N"; however, Phenylalanine does not contain an indole group. The correct amino acid with an indole moiety is Tryptophan. Therefore, these application notes are based on the use of L-Tryptophan labeled with ¹⁵N on the indole nitrogen.
The use of labeled Tryptophan can be particularly advantageous for studying pathways where Tryptophan metabolism is central, such as the Kynurenine pathway, which is implicated in a variety of neurological and inflammatory diseases.[3][4]
Principles of Tryptophan-SILAC
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid.[1][2] In this case, one population is grown in "light" medium containing natural L-Tryptophan, while the other is grown in "heavy" medium containing L-Tryptophan (Indole-¹⁵N). Over several cell divisions, the "heavy" Tryptophan is incorporated into all newly synthesized proteins in the "heavy" cell population.
After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested. When analyzed by mass spectrometry, a peptide containing Tryptophan from the "heavy" population will have a specific mass shift compared to its "light" counterpart. The ratio of the intensities of the "heavy" and "light" peptide peaks provides an accurate measure of the relative abundance of the protein in the two samples.
Application: Studying the Kynurenine Pathway
The Kynurenine pathway is the primary route of Tryptophan catabolism in mammals and is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[4][5] Dysregulation of this pathway is associated with various pathologies, making it a key target for drug development. By using L-Tryptophan (Indole-¹⁵N) SILAC, researchers can quantitatively assess changes in the proteome, including the enzymes of the Kynurenine pathway, in response to therapeutic interventions or disease states.
Kynurenine Signaling Pathway Diagram
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Protocols
SILAC Experimental Workflow
The general workflow for a Tryptophan-SILAC experiment is depicted below.
Caption: General workflow for a Tryptophan-SILAC experiment.
Protocol 1: Cell Culture and SILAC Labeling
-
Media Preparation:
-
Prepare SILAC-DMEM or RPMI medium that is deficient in L-Tryptophan.
-
Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
-
For the "light" medium, add natural L-Tryptophan to the final concentration recommended for the specific cell line (e.g., 16 mg/L).
-
For the "heavy" medium, add L-Tryptophan (Indole-¹⁵N) to the same final concentration as the "light" medium.
-
Sterile filter both media using a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium.
-
Maintain the cells in their respective SILAC media for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid.[6]
-
Monitor the incorporation efficiency by analyzing a small aliquot of the "heavy" labeled cells by mass spectrometry. The incorporation should be >95%.
-
Protocol 2: Experimental Treatment and Cell Harvesting
-
Experimental Treatment:
-
Once complete labeling is confirmed, the cells are ready for the experiment.
-
Treat the "heavy" labeled cells with the drug or stimulus of interest.
-
Treat the "light" labeled cells with a vehicle or control.
-
Ensure that all other conditions are identical for both cell populations.
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from each population to ensure a 1:1 mixing ratio.
-
Combine the "light" and "heavy" cell pellets and wash again with PBS.
-
Protocol 3: Protein Extraction and Digestion
-
Protein Extraction:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Protein Digestion (In-solution):
-
Take a desired amount of protein (e.g., 100 µg) from the combined lysate.
-
Reduce the proteins with 10 mM DTT at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide at room temperature in the dark for 45 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Digest with sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 4: Mass Spectrometry and Data Analysis
-
Peptide Desalting:
-
Desalt the digested peptides using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using software capable of SILAC quantification (e.g., MaxQuant).
-
The software will identify peptides and proteins and calculate the heavy/light (H/L) ratios.
-
Perform statistical analysis to identify proteins with significantly altered abundance.
-
Data Presentation
The quantitative data from a Tryptophan-SILAC experiment should be presented in a clear and structured table. The table should include essential information for each quantified protein.
Table 1: Hypothetical Quantitative Proteomics Data for Drug-Treated vs. Control Cells
| Protein Accession | Gene Name | Protein Name | H/L Ratio | -log10(p-value) | Regulation |
| P04626 | IDO1 | Indoleamine 2,3-dioxygenase 1 | 2.54 | 2.31 | Upregulated |
| P48775 | TDO2 | Tryptophan 2,3-dioxygenase | 0.98 | 0.05 | Unchanged |
| Q16719 | KYNU | Kynureninase | 2.12 | 1.98 | Upregulated |
| O15229 | KMO | Kynurenine 3-monooxygenase | 0.45 | 1.85 | Downregulated |
| Q96N37 | HAAO | 3-hydroxyanthranilate 3,4-dioxygenase | 1.89 | 1.65 | Upregulated |
| P14902 | QPRT | Quinolinate phosphoribosyltransferase | 0.51 | 1.52 | Downregulated |
| P08069 | ALDH2 | Aldehyde dehydrogenase, mitochondrial | 1.05 | 0.12 | Unchanged |
Troubleshooting
-
Low Incorporation Efficiency: Ensure that the SILAC medium is completely free of the natural amino acid and that the cells are cultured for a sufficient number of doublings. Check the quality of the dialyzed serum.
-
High Variability in Ratios: Ensure accurate cell counting for 1:1 mixing. Incomplete lysis or protein precipitation can also introduce variability.
-
Low Number of Tryptophan-containing Peptides: Tryptophan is a relatively low-abundance amino acid. Consider using a protease that generates peptides more likely to contain Tryptophan or enriching for Tryptophan-containing peptides if necessary.
Conclusion
The use of L-Tryptophan (Indole-¹⁵N) in SILAC experiments provides a powerful tool for quantitative proteomics, especially for studying biological systems where Tryptophan metabolism is of interest. By following the detailed protocols outlined in this document, researchers can obtain high-quality, quantitative data to advance their understanding of cellular processes and aid in drug development.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with 15N Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with heavy nitrogen (15N) is a powerful technique for quantitative proteomics, enabling accurate measurement of protein abundance and turnover.[1][2][3][4] This metabolic labeling approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[2][3] The heavy-labeled proteome then serves as an internal standard, which is mixed with an unlabeled (14N) sample.[1][5] Subsequent analysis by mass spectrometry allows for the precise relative quantification of proteins between the two samples, as chemically identical peptides with different isotopic labels are detected and their signal intensities compared.[3][4] This method minimizes experimental variability that can be introduced during sample preparation.
These application notes provide detailed protocols for the preparation of 15N labeled protein samples for mass spectrometry analysis, covering metabolic labeling, protein extraction, digestion, and sample cleanup.
Key Experimental Workflows and Signaling Pathways
Experimental Workflow for 15N-Based Quantitative Proteomics
The overall workflow for a typical quantitative proteomics experiment using 15N metabolic labeling is depicted below. It begins with the labeling of cells or organisms, followed by sample harvesting, protein extraction, and digestion into peptides. The labeled and unlabeled samples are then combined, and the resulting peptide mixture is analyzed by LC-MS/MS.
Caption: General workflow for quantitative proteomics using 15N metabolic labeling.
Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Cultured Cells
This protocol describes the metabolic labeling of mammalian cells in culture.
Materials:
-
15N-enriched cell culture medium (e.g., DMEM, RPMI)
-
Dialyzed fetal bovine serum (FBS)
-
15N-labeled amino acids (if required by the medium)
-
Standard cell culture reagents and equipment
Procedure:
-
Culture cells in standard (14N) medium to the desired confluence.
-
For adherent cells, wash the cell monolayer twice with sterile phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with PBS.
-
Replace the standard medium with the 15N-labeling medium supplemented with dialyzed FBS and any necessary 15N-labeled amino acids.
-
Culture the cells for a sufficient duration to achieve high levels of 15N incorporation. This typically requires several cell doublings. The labeling efficiency should be monitored and ideally be above 95%.[3]
-
Harvest the labeled cells for subsequent protein extraction.
Protocol 2: Protein Extraction and Digestion
This protocol details the extraction and in-solution digestion of proteins from cell pellets.
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid
Procedure:
-
Resuspend the cell pellets (both 14N and 15N) in lysis buffer.
-
Disrupt the cells by sonication on ice to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Determine the protein concentration of both the 14N and 15N lysates using a compatible protein assay (e.g., Bradford assay).
-
Mix equal amounts of protein from the 14N and 15N lysates.
-
Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.[6][7]
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[6][7]
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M to ensure trypsin activity.
-
Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: Peptide Desalting and Cleanup
This protocol describes the desalting of the peptide mixture using C18 solid-phase extraction (SPE).
Materials:
-
C18 SPE cartridge or ZipTips
-
Activation solution (e.g., 80% acetonitrile, 0.1% formic acid)
-
Wash solution (e.g., 0.1% formic acid in water)
-
Elution solution (e.g., 50% acetonitrile, 0.1% formic acid)
Procedure:
-
Activate the C18 material by passing the activation solution through the cartridge/tip.
-
Equilibrate the C18 material with the wash solution.
-
Load the acidified peptide sample onto the C18 material.
-
Wash the loaded C18 material with the wash solution to remove salts and other hydrophilic contaminants.
-
Elute the peptides with the elution solution.
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data and parameters relevant to 15N labeling experiments.
Table 1: Typical 15N Labeling Efficiency in Different Systems
| Organism/Cell Type | Labeling Duration | 15N Source | Achieved Enrichment (%) | Reference |
| Arabidopsis thaliana | 14 days | 15N-KNO3 | 93-99 | [3] |
| Rat (in vivo) | - | 15N-labeled diet | ~94 | [8] |
| Mammalian Cells (in culture) | Multiple passages | 15N-amino acids | >95 | [9] |
Table 2: Common Reagents and Concentrations for Protein Digestion
| Step | Reagent | Typical Concentration | Incubation Conditions |
| Reduction | Dithiothreitol (DTT) | 10 mM | 56°C for 1 hour |
| Alkylation | Iodoacetamide (IAA) | 20 mM | Room temp, 45 min, dark |
| Digestion | Trypsin | 1:50 (enzyme:protein) | 37°C, overnight |
Principles of Data Analysis
The analysis of mass spectrometry data from 15N labeling experiments requires specialized software that can handle the variable mass shifts between light and heavy peptide pairs.
Caption: Logical flow of data analysis for 15N labeled proteomics data.
Software such as Census and Protein Prospector are designed to handle the complexities of 15N data, including calculating the mass shift for each peptide based on its amino acid sequence and determining the atomic percent enrichment of 15N.[3][10] These tools extract ion chromatograms for both the unlabeled and labeled precursor peptides to calculate peptide ion intensity ratios, which are then used to determine protein ratios.[10]
Conclusion
The use of 15N metabolic labeling is a robust method for accurate quantitative proteomics. The success of this technique relies on achieving high labeling efficiency and careful sample preparation to ensure clean and reproducible peptide mixtures for mass spectrometry analysis. The protocols and guidelines presented here provide a comprehensive framework for researchers to implement this powerful quantitative strategy in their own laboratories.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. gu.se [gu.se]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ckisotopes.com [ckisotopes.com]
Application Notes and Protocols for L-Phenylalanine-15N Incorporation in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique involves replacing a standard essential amino acid in the cell culture medium with its heavy isotope-labeled counterpart. As cells grow and divide, the heavy amino acid is incorporated into newly synthesized proteins. By comparing the mass spectra of "light" (unlabeled) and "heavy" (labeled) protein populations, researchers can accurately quantify differences in protein abundance between different experimental conditions.[2]
These application notes provide a detailed guide for the incorporation of L-Phenylalanine-15N into proteins in mammalian cell culture. This method is invaluable for a range of applications in basic research and drug development, including target identification, biomarker discovery, and understanding drug mechanisms of action.
A Note on Terminology: The topic "L-Phenylalanine Indole-15N" is likely a misnomer. L-Phenylalanine, an aromatic amino acid, consists of a phenyl group attached to an alanine side chain. It does not contain an indole ring. The indole moiety is characteristic of the amino acid L-Tryptophan. This document will focus on the incorporation of L-Phenylalanine-15N .
Applications in Research and Drug Development
The incorporation of L-Phenylalanine-15N in mammalian cell culture offers several key applications:
-
Quantitative Proteomics (SILAC): The primary application is in SILAC-based quantitative proteomics to study global changes in protein expression in response to drug treatment, disease states, or other stimuli.[1][2]
-
Metabolic Flux Analysis: Tracing the metabolic fate of L-Phenylalanine-15N can provide insights into amino acid metabolism and its dysregulation in various diseases.[4]
-
Internal Standards for Mass Spectrometry: Proteins and peptides labeled with L-Phenylalanine-15N serve as excellent internal standards for highly accurate and reproducible quantification of their unlabeled counterparts in complex biological samples.[5][6][7]
-
Drug Target Engagement: SILAC can be employed to identify the protein targets of a drug by observing changes in protein abundance or thermal stability upon drug treatment.
-
Biomarker Discovery: By comparing the proteomes of healthy and diseased cells or tissues labeled with L-Phenylalanine-15N, novel biomarkers for diagnosis, prognosis, and treatment response can be identified.
Data Presentation: Quantitative Parameters for 15N-Labeling
The efficiency of metabolic labeling can be influenced by several factors, including the cell line, passage number, culture conditions, and the specific labeled amino acid used. While the data below represents typical values observed in SILAC experiments, empirical optimization is recommended for each new experimental system.
| Parameter | Typical Range/Value | Notes |
| 15N-L-Phenylalanine Concentration | Match standard medium concentration (e.g., 0.2 - 0.4 mM) | Should be optimized for the specific cell line. |
| Number of Cell Doublings for Full Incorporation | ≥ 5-6 | This ensures that the original unlabeled protein population is diluted out.[8] |
| Expected Incorporation Efficiency | > 95% | Can be determined by mass spectrometry.[9] Incomplete labeling can affect quantification accuracy.[9] |
| Cell Viability and Growth Rate | No significant change | The use of heavy isotope-labeled amino acids should not affect cell morphology or proliferation.[1] |
| Arginine-to-Proline Conversion | Not applicable for Phenylalanine | A known issue with labeled arginine in some cell lines that can complicate data analysis.[2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Phenylalanine-15N
This protocol is adapted from standard SILAC procedures and should be optimized for the specific cell line and experimental goals.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Phenylalanine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Phenylalanine (14N)
-
"Heavy" L-Phenylalanine-15N
-
"Light" and "Heavy" L-Lysine and L-Arginine (if conducting a traditional SILAC experiment)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture flasks, plates, and incubator
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the amino acid-deficient medium according to the manufacturer's instructions.
-
Prepare "Light" and "Heavy" media by supplementing the deficient medium with the respective "light" and "heavy" amino acids to their normal physiological concentrations. For a standard SILAC experiment, this would typically involve heavy Lysine and Arginine. For specific Phenylalanine labeling, supplement one medium with 14N-L-Phenylalanine and the other with 15N-L-Phenylalanine. Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
-
Cell Adaptation:
-
Culture the cells in the "Heavy" medium for at least five to six passages to ensure complete incorporation of the heavy amino acid.[8]
-
Monitor cell morphology and growth rate to ensure they are not adversely affected by the SILAC medium.
-
A parallel culture in "Light" medium should be maintained as a control.
-
-
Experimental Treatment:
-
Once complete incorporation is achieved, the "heavy"-labeled cells can be used for the experimental condition (e.g., drug treatment), while the "light"-labeled cells can serve as the control.
-
-
Cell Harvest:
-
After the experimental treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization.
-
For quantitative analysis, it is crucial to mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.[2] This early mixing minimizes experimental variability.
-
-
Protein Extraction:
-
Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing the protein sample for analysis by mass spectrometry to determine the incorporation efficiency of L-Phenylalanine-15N.
Materials:
-
Protein extract from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting columns/tips
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein extract (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate the cysteine residues.
-
-
In-solution or In-gel Digestion:
-
For in-solution digestion, dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Alternatively, proteins can be separated by SDS-PAGE, the gel bands excised, and an in-gel digestion performed.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
Sample Concentration and Reconstitution:
-
Dry the desalted peptides using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried peptides in a small volume of 0.1% formic acid in water, ready for LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide sample on a high-resolution mass spectrometer.
-
The incorporation efficiency of L-Phenylalanine-15N can be calculated by comparing the isotopic distribution of phenylalanine-containing peptides in the experimental ("heavy") sample to the theoretical distribution for 100% incorporation.[6][7][9]
-
Visualization of L-Phenylalanine Metabolism
The following diagram illustrates the primary metabolic pathway of L-Phenylalanine in mammalian cells.
Caption: Metabolic pathway of L-Phenylalanine in mammalian cells.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
experimental design for metabolic flux analysis with 15N tracers
Application Notes and Protocols for 15N Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 15N Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled substrates, such as those containing Nitrogen-15 (¹⁵N), researchers can trace the path of nitrogen atoms through metabolic networks.[4][5] This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations.[6][7] ¹⁵N-MFA is particularly valuable for investigating nitrogen assimilation, amino acid biosynthesis, nucleotide metabolism, and other nitrogen-dependent pathways.[8][9] These insights are critical for understanding cellular physiology in health and disease, identifying drug targets, and optimizing bioprocesses.[4][10]
This document provides detailed application notes and protocols for designing and conducting ¹⁵N metabolic flux analysis experiments.
Key Concepts in ¹⁵N-MFA
Two primary approaches are used in ¹⁵N-MFA:
-
Isotopically Stationary MFA (Stationary MFA): This method assumes that the system is in a metabolic and isotopic steady state, meaning that intracellular metabolite concentrations and their isotopic labeling patterns are constant over time.[11][12] This is often achieved in continuous cell cultures (chemostats).[8][9]
-
Isotopically Non-Stationary MFA (INST-MFA): This approach is used when an isotopic steady state is not reached.[10] INST-MFA analyzes the dynamics of isotope labeling over time and requires the measurement of intracellular metabolite pool sizes.[8][9][13] It is computationally more demanding but can provide flux information on shorter time scales.[13]
Experimental Design Considerations
A well-designed ¹⁵N-MFA experiment is crucial for obtaining high-quality, interpretable data. Key considerations include the selection of appropriate tracers, labeling strategies, and analytical methods.
Tracer Selection
The choice of ¹⁵N-labeled substrate is critical and depends on the specific metabolic pathways being investigated. Commonly used ¹⁵N tracers include:
-
¹⁵N-Ammonium Chloride ([¹⁵N]H₄Cl): A common tracer for studying central nitrogen assimilation.[9]
-
¹⁵N-Amino Acids: Such as [¹⁵N]-glutamine or [¹⁵N]-aspartate, are used to trace the metabolism of specific amino acids and their contributions to other pathways.[4]
-
Dual Labeling with ¹³C and ¹⁵N: Co-labeling experiments using both ¹³C- and ¹⁵N-labeled substrates allow for the simultaneous quantification of carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism.[8][9]
Table 1: Common ¹⁵N Tracers and Their Applications
| Tracer | Chemical Formula | Common Applications |
| ¹⁵N-Ammonium Chloride | ¹⁵NH₄Cl | Central nitrogen metabolism, amino acid and nucleotide biosynthesis |
| ¹⁵N-Glutamine | C₅H₁₀¹⁵N₂O₃ | Glutamine metabolism, TCA cycle anaplerosis, nucleotide synthesis |
| ¹⁵N-Aspartate | C₄H₇¹⁵NO₄ | Aspartate metabolism, purine and pyrimidine biosynthesis |
| Dual ¹³C, ¹⁵N-Glutamine | ¹³C₅H₁₀¹⁵N₂O₃ | Simultaneous carbon and nitrogen flux analysis in central metabolism |
Experimental Workflow
The general workflow for a ¹⁵N-MFA experiment involves several key stages, from cell culture to data analysis.
Caption: General workflow for a ¹⁵N Metabolic Flux Analysis experiment.
Detailed Protocols
The following protocols provide step-by-step guidance for performing ¹⁵N labeling experiments in cell culture.
Protocol 1: ¹⁵N Labeling of Adherent Mammalian Cells for Stationary MFA
Objective: To achieve isotopic steady-state labeling of adherent mammalian cells with a ¹⁵N-labeled tracer.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
¹⁵N-labeled tracer (e.g., ¹⁵N-glutamine)
-
Unlabeled counterpart of the tracer (e.g., ¹⁴N-glutamine)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Quenching solution (e.g., -80°C 60% methanol)
-
Extraction solvent (e.g., -80°C 80% methanol)
-
Cell scraper
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in culture flasks or plates at a density that will result in ~80% confluency at the time of labeling.
-
Culture cells in standard medium supplemented with dFBS and antibiotics under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the base medium (lacking the unlabeled nitrogen source to be traced) with the desired concentration of the ¹⁵N-labeled tracer and dFBS.
-
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often at least 24 hours for mammalian cells.[11]
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and immediately add ice-cold quenching solution.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare extracted metabolites for analysis by mass spectrometry (MS).
Materials:
-
Metabolite extract from Protocol 1
-
Nitrogen gas or vacuum concentrator
-
Derivatization agent (if required for GC-MS)
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
Autosampler vials
Procedure:
-
Drying the Extract:
-
Dry the metabolite extract to completeness using a stream of nitrogen gas or a vacuum concentrator.
-
-
Reconstitution or Derivatization:
-
For LC-MS: Reconstitute the dried metabolites in a suitable volume of an appropriate solvent (e.g., 50% methanol).
-
For GC-MS: Derivatize the metabolites to increase their volatility and thermal stability. This typically involves a two-step process of oximation followed by silylation.
-
-
Sample Transfer:
-
Transfer the reconstituted or derivatized sample to an autosampler vial for analysis.
-
Data Presentation and Analysis
The raw data from the MS analysis consists of mass isotopomer distributions (MIDs) for various metabolites. These MIDs represent the fractional abundance of each isotopologue of a metabolite.
Table 2: Example Mass Isotopomer Distribution Data for Glutamate
| Isotopologue | Formula | Mass Shift | Measured Abundance (%) |
| M+0 | C₅H₉¹⁴NO₄ | 0 | 5.2 |
| M+1 | C₅H₉¹⁵NO₄ | +1 | 94.8 |
This data is then used in computational models to estimate the intracellular metabolic fluxes.
Metabolic Network Visualization
Visualizing the metabolic network and the flow of nitrogen can aid in the interpretation of MFA results. The following diagram illustrates a simplified nitrogen assimilation pathway.
Caption: Simplified pathway of ¹⁵N assimilation into amino acids and nucleotides.
Applications in Drug Development
¹⁵N-MFA is a valuable tool in drug development for:
-
Target Identification and Validation: By identifying key metabolic nodes that are essential for pathogen survival or cancer cell proliferation.
-
Mechanism of Action Studies: To elucidate how a drug perturbs metabolic pathways.
-
Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance.
Conclusion
Metabolic flux analysis using ¹⁵N tracers provides a quantitative and dynamic understanding of nitrogen metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute robust ¹⁵N-MFA experiments. Careful experimental design, execution, and data analysis are paramount for obtaining meaningful insights into the intricate workings of cellular metabolism.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 13. osti.gov [osti.gov]
Application Notes and Protocols for Quantification of Protein Turnover Rates using L-Phenylalanine Indole-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein turnover, encompassing both protein synthesis and degradation, is fundamental to cellular homeostasis, adaptation, and signaling. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of protein turnover rates is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantification of protein turnover rates using stable isotope labeling with L-Phenylalanine Indole-15N, followed by mass spectrometry analysis. The "flooding dose" technique is highlighted, which aims to rapidly equilibrate the isotopic enrichment of the precursor pool for protein synthesis, allowing for accurate measurement of protein synthesis rates over a defined period.
Principle of the Method
The methodology is founded on the principle of precursor-product labeling. A stable isotope-labeled amino acid, in this case, L-Phenylalanine with a 15N isotope on the indole ring, is introduced into the biological system. This labeled amino acid acts as a tracer. Newly synthesized proteins will incorporate this "heavy" amino acid, leading to a detectable mass shift in peptides containing phenylalanine.
By measuring the ratio of "heavy" (15N-labeled) to "light" (unlabeled) peptides over time using mass spectrometry, the rate of incorporation of the labeled amino acid into proteins can be determined. This rate is a direct measure of the fractional synthesis rate (FSR) of the protein.
The "flooding dose" approach involves administering a large amount of the unlabeled amino acid along with the labeled tracer. This serves to rapidly elevate the concentration of the amino acid in the precursor pools (e.g., plasma and intracellular free amino acid pools) to a high and relatively stable level of isotopic enrichment, simplifying the calculation of protein synthesis rates.
Key Applications
-
Drug Discovery and Development: Evaluating the effect of drug candidates on protein synthesis and degradation pathways in target tissues.
-
Disease Mechanism Research: Investigating alterations in protein turnover in various pathological states.
-
Nutritional Science: Studying the impact of dietary interventions on muscle and organ protein metabolism.
-
Aging Research: Characterizing age-related changes in protein homeostasis.
Experimental Protocols
Protocol 1: In Vivo Quantification of Muscle Protein Synthesis in a Rodent Model using the Flooding Dose Technique
This protocol describes the measurement of skeletal muscle protein synthesis in rats using a flooding dose of L-Phenylalanine Indole-15N.
Materials:
-
L-Phenylalanine Indole-15N (≥98% isotopic purity)
-
L-Phenylalanine (unlabeled)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein precipitation solution (e.g., 10% trichloroacetic acid - TCA)
-
Protein hydrolysis solution (e.g., 6 M HCl)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to ensure a post-absorptive state, but allow free access to water.
-
Tracer Preparation: Prepare the flooding dose solution by dissolving L-Phenylalanine and L-Phenylalanine Indole-15N in sterile saline. A typical dose is 1.5 mmol/kg body weight with a 10-20% molar ratio of labeled to unlabeled phenylalanine. Ensure the solution is sterile-filtered.
-
Tracer Administration: Anesthetize the animal. Administer the flooding dose solution via intravenous (e.g., tail vein) injection over a period of 30-60 seconds. Record the exact time of injection.
-
Tissue Collection: At a predetermined time point after injection (e.g., 30 minutes), euthanize the animal and rapidly excise the muscle tissue of interest (e.g., gastrocnemius, soleus). Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Sample Preparation for Mass Spectrometry:
-
Protein Extraction and Precipitation: Pulverize the frozen muscle tissue under liquid nitrogen. Homogenize the powdered tissue in ice-cold homogenization buffer. Precipitate the protein by adding an equal volume of ice-cold 10% TCA. Centrifuge to pellet the protein and wash the pellet with ethanol to remove lipids.
-
Protein Hydrolysis: Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.
-
Amino Acid Purification: Purify the amino acids from the hydrolysate using C18 SPE cartridges. Elute the amino acids and dry the eluate under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acids if necessary for the chosen analytical method.
-
Analyze the samples using a suitable mass spectrometry method (e.g., GC-MS or LC-MS/MS) to determine the isotopic enrichment of phenylalanine.
-
-
Data Analysis:
-
Calculate the fractional synthesis rate (FSR) using the following formula: FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100 Where:
-
E_p is the enrichment of 15N-Phenylalanine in the protein-bound pool.
-
E_precursor is the enrichment of 15N-Phenylalanine in the precursor pool (plasma or intracellular free amino acid pool).
-
t is the time of labeling in hours.
-
-
Data Presentation
Table 1: Representative Fractional Synthesis Rates (FSR) of Proteins in Different Tissues Measured by 15N-Phenylalanine Labeling
| Tissue | Protein | Organism | FSR (%/day) | Reference |
| Skeletal Muscle | Mixed Muscle Protein | Rat | 4.5 - 9.6 | [1] |
| Skeletal Muscle | Myofibrillar Proteins | Human | 0.04 - 0.08 | [2] |
| Liver | Albumin | Human | 8 - 12 | (General Knowledge) |
| Pancreas | Mixed Cellular Proteins | Human | 44 - 76 | [3] |
| Jejunum | Mixed Mucosal Protein | Mouse | ~25 | [4] |
| Heart | Mixed Cardiac Protein | Mouse | ~7 | [5] |
Note: FSR values can vary significantly based on the specific protein, organism, physiological state, and experimental conditions.
Mandatory Visualizations
Signaling Pathways
// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Nutrients [label="Nutrients\n(Amino Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt/PKB", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4E_BP1 [label="4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eIF4E [label="eIF4E", fillcolor="#F1F3F4", fontcolor="#202124"]; Ribosome [label="Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor [label="binds"]; Receptor -> PI3K [label="activates"]; PI3K -> AKT [label="activates"]; Nutrients -> mTORC1 [label="activates"]; AKT -> TSC_Complex [label="inhibits"]; TSC_Complex -> Rheb [label="inhibits"]; Rheb -> mTORC1 [label="activates"]; mTORC1 -> S6K1 [label="activates"]; mTORC1 -> eIF4E_BP1 [label="inhibits"]; eIF4E_BP1 -> eIF4E [style=dashed, arrowhead=tee, label="sequesters"]; S6K1 -> Ribosome [label="activates"]; eIF4E -> Protein_Synthesis [label="initiates"]; Ribosome -> Protein_Synthesis [label="elongates"]; } caption: mTOR Signaling Pathway in Protein Synthesis Regulation.
// Nodes Target_Protein [label="Target Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitin [label="Ubiquitin (Ub)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Ub-activating enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="E2\n(Ub-conjugating enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ub ligase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poly_Ub_Protein [label="Polyubiquitinated\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptides [label="Peptides", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; AMP_PPi [label="AMP + PPi", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ATP -> E1; E1 -> AMP_PPi [style=dashed, arrowhead=none]; Ubiquitin -> E1 [label="activates"]; E1 -> E2 [label="transfers Ub"]; E2 -> E3 [label="binds"]; Target_Protein -> E3 [label="binds"]; E3 -> Target_Protein [label="attaches Ub"]; Target_Protein -> Poly_Ub_Protein [label="polyubiquitination"]; Poly_Ub_Protein -> Proteasome [label="recognized by"]; Proteasome -> Peptides [label="degrades to"]; Proteasome -> Ubiquitin [label="recycles", style=dashed]; } caption: Ubiquitin-Proteasome Pathway for Protein Degradation.
Experimental Workflow
// Nodes Animal_Prep [label="1. Animal Preparation\n(Acclimatization, Fasting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tracer_Admin [label="2. Tracer Administration\n(Flooding Dose of\nL-Phenylalanine Indole-15N)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Harvest [label="3. Tissue Harvesting\n(Rapid Excision and\nFreezing in Liquid N2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Prep [label="4. Sample Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Extraction [label="4a. Protein Extraction\nand Precipitation", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="4b. Protein Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="4c. Amino Acid Purification", fillcolor="#FFFFFF", fontcolor="#202124"]; MS_Analysis [label="5. Mass Spectrometry\nAnalysis (LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; FSR_Calc [label="6a. Calculation of\nFractional Synthesis Rate (FSR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Results [label="7. Results Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Animal_Prep -> Tracer_Admin; Tracer_Admin -> Tissue_Harvest; Tissue_Harvest -> Sample_Prep; Sample_Prep -> Protein_Extraction [style=dashed, arrowhead=none]; Protein_Extraction -> Hydrolysis; Hydrolysis -> Purification; Purification -> MS_Analysis; MS_Analysis -> Data_Analysis; Data_Analysis -> FSR_Calc [style=dashed, arrowhead=none]; FSR_Calc -> Results; } caption: Experimental Workflow for Protein Turnover Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein fractional synthesis rates within tissues of high- and low-active mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Protein-Protein Interactions Using L-Phenylalanine-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Elucidating the specific residues involved in these interactions provides critical insights for designing targeted therapeutics. Stable isotope labeling, in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers a powerful approach to map PPI interfaces and dynamics.
L-Phenylalanine, an aromatic amino acid, is frequently found at the core of protein-protein interfaces, where it contributes to the stability of the complex through hydrophobic and stacking interactions.[1][2][3] Its relatively non-reactive side chain makes it an excellent probe for studying the structural environment of these interfaces without directly participating in chemical catalysis.[3]
This document provides detailed application notes and protocols for the use of L-Phenylalanine specifically labeled with the heavy isotope ¹⁵N at the backbone amide position (L-Phenylalanine-¹⁵N) to investigate protein-protein interactions.
Note on L-Phenylalanine Indole-¹⁵N: The user's query specified "L-Phenylalanine Indole-¹⁵N". It is important to clarify that phenylalanine does not contain an indole group; that is a feature of tryptophan. This guide will therefore focus on the application of L-Phenylalanine-¹⁵N , assuming the user's interest is in labeling phenylalanine.
Applications
Selective incorporation of ¹⁵N-labeled phenylalanine into a protein of interest (the "bait" protein) allows researchers to specifically monitor the environment of phenylalanine residues upon interaction with a binding partner (the "prey" protein). This approach is particularly advantageous for large protein complexes where uniform ¹⁵N labeling would result in overly complex and crowded NMR spectra.[4]
Key applications of L-Phenylalanine-¹⁵N in PPI studies include:
-
Mapping Binding Interfaces using NMR: By monitoring the chemical shift perturbations (CSPs) of ¹⁵N-Phenylalanine residues in a ¹H-¹⁵N HSQC spectrum upon titration with a binding partner, the residues at the interaction interface can be identified.[5][6][7]
-
Determining Binding Affinities (Kd): NMR titration experiments can be used to determine the dissociation constant (Kd) of the protein-protein interaction by fitting the chemical shift changes to a binding isotherm.[6][8]
-
Structural Characterization of Protein Complexes: The specific location of phenylalanine residues within an interaction interface, as identified by NMR, can serve as valuable constraints for computational docking and the generation of high-resolution structural models of protein complexes.
-
Quantitative Proteomics with Mass Spectrometry: While less common for selective labeling, ¹⁵N-labeled phenylalanine can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify changes in protein abundance or interaction partners under different cellular conditions.[9][10][11]
-
Cross-Linking Mass Spectrometry (XL-MS): While XL-MS typically targets more reactive side chains like lysine, the incorporation of isotopically labeled amino acids can aid in the identification of cross-linked peptides.[12][13][14]
Experimental Protocols
Protocol 1: Selective ¹⁵N-Phenylalanine Labeling of Proteins in E. coli for NMR Studies
This protocol describes the expression and selective labeling of a target protein with ¹⁵N-Phenylalanine in E. coli using a minimal medium.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (as the sole nitrogen source for uniform labeling, if required for comparison).
-
Unlabeled amino acid mixture (19 amino acids, excluding phenylalanine).
-
¹⁵N-L-Phenylalanine.
-
Glucose (or other carbon source).
-
Trace elements solution.[15]
-
MgSO₄ and CaCl₂ solutions.[15]
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Adaptation Culture (Optional but Recommended): Inoculate 50 mL of M9 minimal medium containing unlabeled amino acids (including phenylalanine) with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.
-
Main Culture: Inoculate 1 L of M9 minimal medium, supplemented with all required components except for the amino acid mixture, with the adaptation culture.
-
Selective Labeling: To the main culture, add the sterile mixture of 19 unlabeled amino acids and the ¹⁵N-L-Phenylalanine. A common concentration for each amino acid is 50-100 mg/L.
-
Growth and Induction: Grow the culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours) at an appropriate temperature (e.g., 18-30°C). Harvest the cells by centrifugation.
-
Protein Purification: Purify the ¹⁵N-Phenylalanine labeled protein using standard chromatography techniques appropriate for your protein.
-
Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to 0.1-1 mM. Add 5-10% D₂O for the NMR lock.[16]
Protocol 2: NMR Titration for Mapping Protein-Protein Interactions
This protocol outlines the procedure for performing an NMR titration experiment to identify the phenylalanine residues involved in a protein-protein interaction.
Materials:
-
¹⁵N-Phenylalanine labeled "bait" protein (0.1-0.5 mM in NMR buffer).
-
Unlabeled "prey" protein (at a concentration at least 10-20 times that of the bait protein).
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-Phenylalanine labeled bait protein alone. This serves as the reference spectrum.[6]
-
Titration: Add small aliquots of the concentrated unlabeled prey protein to the NMR tube containing the labeled bait protein.
-
Spectral Acquisition: After each addition of the prey protein, gently mix the sample and allow it to equilibrate for a few minutes. Acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat: Continue the titration until the prey protein is in molar excess (e.g., 1:10 or until no further chemical shift changes are observed).
-
Data Analysis:
-
Overlay the series of ¹H-¹⁵N HSQC spectra.
-
Identify the peaks corresponding to the backbone amides of the phenylalanine residues that show significant chemical shift perturbations upon addition of the prey protein.
-
Calculate the weighted average chemical shift perturbation (CSP) for each phenylalanine residue using the following formula[17]: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.15-0.2).
-
Plot the CSP values against the phenylalanine residue number to create a chemical shift perturbation map. Residues with the largest CSPs are likely to be at or near the binding interface.[18]
-
Data Presentation
Quantitative data from these experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Hypothetical Chemical Shift Perturbation Data for ¹⁵N-Phenylalanine Labeled Protein A upon Binding to Protein B
| Phenylalanine Residue Number | ΔδH (ppm) | ΔδN (ppm) | Weighted Average CSP (Δδ) | Location in Structure |
| Phe 12 | 0.02 | 0.10 | 0.025 | Core |
| Phe 34 | 0.25 | 1.20 | 0.312 | Surface Loop |
| Phe 56 | 0.31 | 1.52 | 0.388 | Binding Interface |
| Phe 78 | 0.05 | 0.25 | 0.063 | α-Helix |
| Phe 91 | 0.28 | 1.35 | 0.346 | Binding Interface |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Experimental Workflow for PPI Mapping using ¹⁵N-Phenylalanine NMR
Caption: Workflow for PPI interface mapping using ¹⁵N-Phenylalanine NMR.
Hypothetical Signaling Pathway: Kinase-Substrate Interaction
This diagram illustrates a hypothetical signaling pathway where the interaction between Kinase A and its Substrate B could be studied using ¹⁵N-Phenylalanine labeling of Substrate B to identify the binding site for Kinase A.
Caption: Kinase-Substrate interaction studied with ¹⁵N-Phenylalanine labeling.
References
- 1. Selective protein-protein interactions driven by a phenylalanine interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylalanine [russelllab.org]
- 4. westmont.edu [westmont.edu]
- 5. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. iscrm.uw.edu [iscrm.uw.edu]
- 13. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. ccpn.ac.uk [ccpn.ac.uk]
Application Notes and Protocols for In Vivo Labeling of Mouse Models with ¹⁵N-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo metabolic labeling with stable isotopes is a powerful technique for studying protein dynamics, including synthesis, turnover, and trafficking in a physiological context. The use of ¹⁵N-labeled phenylalanine allows for the specific tracking of this essential amino acid as it is incorporated into newly synthesized proteins. This approach is particularly valuable in neuroscience, metabolic research, and drug development for understanding the proteomic response to various stimuli, diseases, or therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the in vivo labeling of mouse models with ¹⁵N-phenylalanine, subsequent tissue processing, and analysis. The protocols are designed to be adaptable for various research applications, from basic physiological studies to preclinical drug efficacy assessments.
Core Applications
-
Quantification of Protein Synthesis Rates: Determine the rate of new protein synthesis in different tissues and cell types under various physiological or pathological conditions.
-
Protein Turnover Studies: In combination with pulse-chase experimental designs, track the degradation and replacement of specific proteins or the entire proteome.
-
Pharmacodynamic (PD) Biomarker Discovery: Identify changes in protein synthesis or turnover in response to drug treatment, providing insights into the mechanism of action and efficacy.
-
Disease Modeling: Investigate alterations in protein metabolism in mouse models of diseases such as phenylketonuria (PKU), neurodegenerative disorders, and cancer.[1]
Data Presentation
Table 1: Key Parameters for In Vivo ¹⁵N-Phenylalanine Labeling Experiments
| Parameter | Recommendation | Considerations |
| Mouse Model | C57BL/6, BALB/c, or specific disease models (e.g., Pah-enu2 for PKU studies) | Genetic background can influence metabolism. Acclimatize animals before the experiment. |
| ¹⁵N-Phenylalanine | >98% isotopic purity | Purity is critical for accurate mass spectrometry analysis. |
| Administration Route | Intraperitoneal (IP) injection, Oral gavage, or specialized diet | IP injection allows for precise dosage and rapid systemic distribution. Oral gavage mimics dietary uptake. A specialized diet is suitable for long-term labeling. |
| Dosage | 50-200 mg/kg body weight for bolus administration | Dose may need optimization based on the specific research question, mouse model, and duration of the labeling period. |
| Labeling Duration | 1 hour to several days | Short durations (1-4 hours) are suitable for measuring acute changes in protein synthesis. Longer periods (days) are necessary for studying protein turnover. |
| Tissue Collection | Brain, Liver, Muscle, Plasma, etc. | Perfuse with PBS to remove blood contamination. Snap-freeze tissues in liquid nitrogen and store at -80°C. |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution mass spectrometry is required to differentiate between ¹⁴N and ¹⁵N-labeled peptides. |
Experimental Protocols
Protocol 1: Acute In Vivo Labeling with ¹⁵N-Phenylalanine via Intraperitoneal Injection
This protocol is designed to measure the rate of protein synthesis over a short period.
Materials:
-
¹⁵N-Phenylalanine (isotopic purity >98%)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Mouse model of choice
-
Insulin syringes (28-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Cryogenic storage vials
Procedure:
-
Preparation of ¹⁵N-Phenylalanine Solution:
-
Dissolve ¹⁵N-phenylalanine in sterile PBS to a final concentration of 10-20 mg/mL.
-
Ensure complete dissolution. Gentle warming and vortexing may be required.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Injection:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Weigh each mouse to accurately calculate the required dose (e.g., 100 mg/kg).
-
Administer the ¹⁵N-phenylalanine solution via intraperitoneal (IP) injection.
-
-
Labeling Period:
-
Return the mouse to its cage for the desired labeling period (e.g., 1, 2, or 4 hours).
-
Ensure free access to water. Food may be withheld to synchronize the metabolic state.
-
-
Tissue Collection:
-
At the end of the labeling period, anesthetize the mouse deeply.
-
Perform cardiac perfusion with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., brain, liver, skeletal muscle) rapidly on a cold surface.
-
Snap-freeze the tissues in liquid nitrogen.
-
Store the frozen tissues at -80°C until further processing.
-
Protocol 2: Protein Extraction and Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer (e.g., Dounce homogenizer or bead beater)
-
Microcentrifuge
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Add ice-cold lysis buffer to the frozen tissue (e.g., 10 µL of buffer per mg of tissue).
-
Homogenize the tissue until no visible pieces remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Reduction, Alkylation, and Digestion:
-
Take a known amount of protein (e.g., 100 µg) and adjust the volume with lysis buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Store the dried peptides at -80°C until LC-MS/MS analysis.
-
Visualization of Key Pathways and Workflows
References
Application Note and Protocol: Mass Spectrometry Settings for Detecting 15N-Labeled Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with 15N is a powerful technique for tracing and quantifying metabolic pathways of amino acids, such as phenylalanine, in various biological systems. This application note provides a detailed protocol for the detection and quantification of 15N-labeled phenylalanine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive analytical method. The methodologies described herein are applicable to a range of research areas, including metabolic flux analysis, pharmacokinetic studies, and proteomics.
Experimental Workflow
The overall experimental workflow for the analysis of 15N-labeled phenylalanine involves sample preparation, LC-MS/MS analysis, and subsequent data processing.
Figure 1. Experimental workflow for 15N-phenylalanine analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will vary depending on the biological matrix. Here, we provide a general protocol for plasma or serum samples.
Materials:
-
Plasma or serum sample containing 15N-labeled phenylalanine
-
Internal Standard (IS): 13C6-Phenylalanine
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard solution (e.g., 1 µM 13C6-Phenylalanine in water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
For protein-bound phenylalanine, an acid hydrolysis step is required prior to extraction.[1] This typically involves heating the sample in 6 M HCl at 110-150°C for 70 minutes to 24 hours to liberate the amino acids.[1]
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min |
Mass Spectrometry
The detection of 15N-phenylalanine and its unlabeled counterpart is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is commonly used.
Table 2: Mass Spectrometry MRM Settings
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Phenylalanine (unlabeled) | 166.1 | 120.1 | 100 | 15 |
| 15N-Phenylalanine | 167.1 | 121.1 | 100 | 15 |
| 13C6-Phenylalanine (IS) | 172.1 | 126.1 | 100 | 15 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used. The transition for unlabeled phenylalanine is m/z 166.2 -> 120.2 and for a 13C6-labeled internal standard is m/z 172.2 -> 126.2.[2][3] The precursor ion for 15N-phenylalanine will have a +1 Da shift from the unlabeled form.
Table 3: Mass Spectrometer Source Settings (Example)
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of unlabeled phenylalanine, 15N-phenylalanine, and the internal standard using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of 15N-phenylalanine to unlabeled phenylalanine.
-
Quantification: For absolute quantification, a calibration curve should be prepared using known concentrations of both unlabeled and 15N-labeled phenylalanine standards. The concentration of 15N-phenylalanine in the sample can be determined by normalizing to the internal standard and using the calibration curve.
-
Isotopic Enrichment: The percentage of 15N enrichment can be calculated using the following formula:
% Enrichment = [Area(15N-Phe) / (Area(15N-Phe) + Area(unlabeled-Phe))] * 100
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in a stable isotope tracer experiment using 15N-phenylalanine to study protein synthesis.
Figure 2. Phenylalanine incorporation into protein.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of 15N-labeled phenylalanine using LC-MS/MS. The provided settings and methodologies offer a robust starting point for researchers. Optimization of specific parameters may be necessary depending on the instrumentation and sample matrix. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification.
References
- 1. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Phenylalanine Indole-15N Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low incorporation efficiency of L-Phenylalanine Indole-15N in protein expression experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical acceptable incorporation efficiency for 15N-labeled L-Phenylalanine?
A1: For most applications, an incorporation efficiency of >95% is considered good. However, acceptable levels can vary depending on the experimental goal. For qualitative studies, a slightly lower efficiency might be acceptable, whereas for quantitative proteomics or high-resolution NMR spectroscopy, efficiencies exceeding 98-99% are often desired.[1][2]
Q2: My mass spectrometry results show low incorporation of 15N-L-Phenylalanine. What are the potential causes and how can I troubleshoot this?
A2: Low incorporation efficiency can stem from several factors, ranging from media composition to cellular metabolism. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide for Low 15N-L-Phenylalanine Incorporation
| Potential Cause | Explanation | Recommended Solution(s) |
| Contamination with Unlabeled Phenylalanine | Residual unlabeled phenylalanine from starter cultures or media components can compete with the labeled amino acid, reducing its incorporation. | - Use a minimal medium (e.g., M9) for both the starter culture and the main culture.[3][4] - When transitioning from a rich medium (like LB) starter culture, pellet and wash the cells with minimal medium before inoculating the main culture to remove any residual unlabeled amino acids.[5] |
| Metabolic Scrambling | The 15N label from L-Phenylalanine can be metabolically transferred to other amino acids, particularly Tyrosine, Aspartate, and Glutamate, through transamination reactions.[6][7] | - Supplement the minimal medium with an excess of unlabeled aromatic amino acids (Tyrosine, Tryptophan) and those involved in transamination (e.g., Glutamate, Aspartate) to suppress the conversion of labeled Phenylalanine.[7][8] - Use an E. coli strain with reduced aminotransferase activity, if available. |
| Insufficient Uptake of L-Phenylalanine | E. coli has multiple transport systems for Phenylalanine (e.g., AroP, PheP, LIV-I/LS).[9][10] Competition from other amino acids in the medium can inhibit the uptake of labeled Phenylalanine. | - Increase the concentration of 15N-L-Phenylalanine in the medium. - Ensure that other competing amino acids are not present at excessively high concentrations, unless they are intended to prevent scrambling. |
| De Novo Biosynthesis of Phenylalanine | The cellular machinery may still be synthesizing unlabeled Phenylalanine, which then competes with the supplied labeled amino acid. | - Use a Phenylalanine auxotrophic E. coli strain that cannot synthesize its own Phenylalanine. - Add glyphosate to the culture medium, which inhibits the shikimate pathway, a key route for aromatic amino acid biosynthesis.[7] This should be done with caution as it can affect cell growth. |
| Poor Cell Health or Suboptimal Growth Conditions | Stressed or slowly growing cells may have altered metabolism and reduced protein synthesis rates, leading to inefficient incorporation of labeled amino acids. | - Optimize cell growth conditions (temperature, aeration, pH).[11] - Ensure all necessary nutrients, vitamins, and trace elements are present in the minimal medium.[3] - Induce protein expression during the mid-logarithmic growth phase (OD600 of 0.6-0.8).[3] |
| Inaccurate Quantification of Incorporation | The method used to determine incorporation efficiency might be inaccurate. Mass spectrometry data can be complex, with overlapping isotopic envelopes.[12][13] | - Use high-resolution mass spectrometry to accurately resolve isotopic peaks.[13][14] - Employ specialized software for analyzing isotopic labeling data that can account for incomplete labeling and natural isotope abundance.[15][16] |
Quantitative Data Summary
The following table summarizes expected incorporation efficiencies and key experimental parameters.
| Parameter | Condition | Expected 15N Incorporation Efficiency | Reference |
| Expression System | E. coli in M9 minimal medium | >95% | [3][4] |
| Mammalian cells with slow protein turnover | Can be lower and require longer labeling times | [1] | |
| Media Supplementation | Minimal medium with 15N-L-Phe as the sole Phe source | >98% | [7] |
| Supplementation with unlabeled aromatic amino acids | Can maintain high efficiency while reducing scrambling | [8] | |
| Labeling Duration | Standard E. coli expression (several hours post-induction) | Generally high | [5] |
| Mammalian cell culture | Variable, can range from 93-99% depending on duration and cell line | [2] |
Experimental Protocols
Protocol 1: Standard 15N-L-Phenylalanine Labeling in E. coli
This protocol is adapted from established methods for uniform 15N labeling, modified for specific L-Phenylalanine incorporation.
1. Preparation of Media and Starter Culture:
-
Prepare M9 minimal medium. For 1 liter, this typically includes:
-
1x M9 salts (Na2HPO4, KH2PO4, NaCl)
-
1g 15NH4Cl (as the sole nitrogen source for uniform labeling, or use standard NH4Cl if only labeling Phenylalanine)
-
2-4 g glucose (or other carbon source)
-
2 mM MgSO4
-
0.1 mM CaCl2
-
Trace metals solution
-
Relevant antibiotics
-
-
Inoculate a 5-10 mL starter culture in M9 medium with a single colony of the E. coli expression strain transformed with the plasmid of interest.
-
Grow overnight at 37°C with shaking.
2. Main Culture Growth and Induction:
-
Inoculate 1 L of M9 medium with the overnight starter culture (typically a 1:100 dilution).
-
Add 100-200 mg/L of 15N-L-Phenylalanine. To reduce scrambling, add 100 mg/L of unlabeled Tyrosine and Tryptophan.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
3. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed with protein purification.
4. Analysis of Incorporation Efficiency:
-
Purify the protein of interest.
-
Digest a small aliquot of the purified protein with trypsin.
-
Analyze the resulting peptides by high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Determine the mass shift of peptides containing Phenylalanine to calculate the 15N incorporation percentage. Specialized software can aid in this analysis.[15][16]
Visualizations
L-Phenylalanine Metabolism and Incorporation Pathway
Caption: Metabolic fate of externally supplied 15N-L-Phenylalanine.
Experimental Workflow for 15N-L-Phenylalanine Labeling
Caption: Workflow for recombinant protein expression with 15N-L-Phenylalanine.
Troubleshooting Logic for Low Incorporation Efficiency
Caption: Decision tree for troubleshooting low incorporation efficiency.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 4. antibodies.cancer.gov [antibodies.cancer.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the LIV-I/LS System as the Third Phenylalanine Transporter in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15N Labeling Efficiency in Slow-Growing Organisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 15N labeling experiments for slow-growing organisms.
Troubleshooting Guide
This guide addresses specific issues that may arise during 15N labeling experiments with slow-growing organisms.
Issue 1: Low 15N Incorporation Efficiency
Q: My mass spectrometry results indicate low (<95%) 15N enrichment in my slow-growing organism. What are the potential causes and how can I improve this?
A: Low 15N incorporation is a common challenge with slow-growing organisms due to their reduced metabolic rate and protein turnover.[1] Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Insufficient Labeling Time: Slow-growing organisms require significantly longer incubation periods with the 15N-labeled media to achieve high enrichment levels.
-
Suboptimal Growth Conditions: If the organism is not growing optimally, its nitrogen uptake and protein synthesis will be reduced.
-
Solution: Ensure that all other media components (carbon source, essential nutrients) are not limiting. Optimize temperature, pH, and aeration for your specific organism. For some bacteria, a rich medium supplemented with the 15N source can support better growth.[3]
-
-
Purity of the 15N Source: The isotopic purity of the 15N-labeled nitrogen source is critical for achieving high enrichment.
-
Solution: Use a 15N-labeled nitrogen source with a purity of 99% or higher.[4]
-
-
Presence of Unlabeled Nitrogen Sources: Contamination with natural abundance (14N) nitrogen will dilute the 15N label.
-
Solution: Ensure that all nitrogen-containing components in your minimal medium are replaced with their 15N-labeled counterparts. Be cautious of complex media components like yeast extract or peptone, which contain unlabeled nitrogen. If a complex medium is necessary, use a 15N-labeled version if available.
-
Troubleshooting Workflow for Low 15N Incorporation
Caption: Troubleshooting workflow for low 15N incorporation.
Issue 2: Poor Cell Growth in 15N Minimal Media
Q: My slow-growing organism exhibits significantly reduced growth or fails to grow in the 15N minimal medium. What can I do?
A: This is a common problem, as some organisms are sensitive to the transition from a rich to a minimal medium. The presence of the heavy isotope itself can also sometimes affect growth rates.[5]
Possible Causes and Solutions:
-
Nutrient Limitation: The minimal medium may lack essential nutrients that the organism cannot synthesize efficiently.
-
Solution: Supplement the minimal medium with low concentrations of essential amino acids or vitamins that do not contain nitrogen. Alternatively, gradually adapt the organism to the minimal medium over several subcultures.
-
-
Isotope Effect: Some organisms may exhibit a slight growth defect in the presence of heavy isotopes.[5]
-
Solution: Adapt the culture to the 15N medium by gradually increasing the proportion of 15N-labeled nitrogen source over several passages.
-
-
Toxicity of 15N Source: While rare, some impurities in the 15N source could be toxic.
-
Solution: Try a 15N source from a different supplier.
-
Adaptation Workflow for Poor Growth in 15N Media
Caption: Gradual adaptation workflow to 15N minimal media.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the 15N labeling efficiency?
A1: The most common method is mass spectrometry. By analyzing the isotopic distribution of peptides from your labeled sample, you can calculate the percentage of 15N incorporation.[4] This can be done by comparing the experimental and theoretical peak isotope profiles for peptides with varying labeling efficiencies.[4]
Q2: What is the minimum acceptable 15N enrichment for quantitative proteomics?
A2: For accurate quantitative proteomics, it is generally recommended to achieve a 15N enrichment of 95% or higher. Low enrichment can lead to difficulties in identifying 15N-labeled peptides and can introduce inaccuracies in quantification.[2] If the labeling efficiency is 98.5% or higher, the identification rate between 14N and 15N searches is often similar.[4]
Q3: Can 15N labeling affect the physiology of my organism?
A3: Studies have shown that the introduction of 15N isotopes can sometimes lead to altered growth rates and changes in protein and metabolite levels in organisms like E. coli.[5] It is important to be aware of these potential isotope effects and to include appropriate controls in your experiments.
Q4: Are there alternatives to minimal media for 15N labeling of fastidious slow-growing organisms?
A4: Yes, for organisms that do not grow well in minimal media, you can use 15N-labeled complex media, such as 15N-labeled yeast extract or algal hydrolysates. However, these can be more expensive.
Data Presentation
Table 1: Reported 15N Enrichment in Various Organisms and Tissues
| Organism/Tissue | Labeling Protocol | 15N Enrichment (%) | Reference |
| Rat (Liver) | Protocol 1 (shorter) | 86.0 ± 4.69 | [1] |
| Rat (Brain) | Protocol 1 (shorter) | 71.9 ± 8.13 | [1] |
| Rat (Liver) | Protocol 2 (longer) | 94.4 ± 4.24 | [1] |
| Rat (Brain) | Protocol 2 (longer) | 83.3 ± 6.09 | [1] |
| Rat Pups (Skeletal Muscle) | Protocol 1 (from mother 1) | 76.1 ± 4.7 | [2] |
| Rat Pups (Skeletal Muscle) | Protocol 2 (from mother 2) | 86.7 ± 2.59 | [2] |
| Penicillium chrysogenum | Rich medium + 1 g/L (15NH4)2SO4 | ~65 | [3] |
| Arabidopsis | 14 days on plates/liquid culture | 93-99 | [4] |
Experimental Protocols
Protocol 1: General Procedure for 15N Labeling of Slow-Growing Microorganisms (e.g., Bacteria, Yeast)
This protocol provides a general framework. Optimization of media composition and incubation times will be required for specific organisms.
1. Preparation of 15N Minimal Medium: a. Prepare a defined minimal medium appropriate for your organism of interest. b. The sole nitrogen source should be a 15N-labeled compound, typically 15NH4Cl or (15NH4)2SO4, at a concentration suitable for your organism.[6] Ensure the isotopic purity of the 15N source is >99%.[4] c. Autoclave the medium.
2. Inoculation and Growth: a. Inoculate a small volume of 15N minimal medium with a starter culture of your organism. b. If the organism grows poorly, consider an adaptation phase by subculturing in media with increasing concentrations of the 15N source (e.g., 25%, 50%, 75%, 100%). c. Grow the culture under optimal conditions (temperature, shaking) for a sufficient duration to achieve high labeling. This may require several doublings.
3. Harvesting: a. Harvest the cells by centrifugation. b. Wash the cell pellet with a buffer that does not contain any nitrogen source to remove residual media. c. The cell pellet can then be stored at -80°C for subsequent analysis.
Protocol 2: Determination of 15N Labeling Efficiency using Mass Spectrometry
This is a generalized workflow. Specific parameters for mass spectrometry analysis will depend on the instrument and software used.
1. Protein Extraction and Digestion: a. Extract proteins from the 15N-labeled cell pellet using a suitable lysis buffer. b. Quantify the protein concentration. c. Digest the proteins into peptides using an enzyme such as trypsin.
2. Mass Spectrometry Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[7] b. Acquire data in a data-dependent manner to obtain MS/MS spectra for peptide identification.
3. Data Analysis: a. Search the acquired spectra against a protein database of your organism using a search engine that can account for 15N labeling (e.g., Protein Prospector, MaxQuant).[4][8] b. The software will calculate the 15N enrichment for identified peptides by comparing the observed isotopic distribution to the theoretical distribution for different levels of enrichment.[4] c. The overall labeling efficiency is typically reported as the average enrichment across all identified peptides.
Logical Relationship Diagram for Experimental Design
Caption: Logical workflow for designing a 15N labeling experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for 15N-labeling of chitin in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. Analysis of carbon and nitrogen co-metabolism in yeast by ultrahigh-resolution mass spectrometry applying 13C- and 15N-labeled substrates simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Amino Acid Scrambling in ¹⁵N Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of amino acid scrambling in ¹⁵N labeling experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your ¹⁵N labeling experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| High degree of ¹⁵N label scrambling observed in multiple amino acid types, especially Alanine, Aspartate, Glutamate, Isoleucine, Leucine, and Valine. | Metabolic conversion of the supplied ¹⁵N-labeled amino acid into other amino acids by cellular enzymes. This is particularly common in metabolically active cells like E. coli and HEK293 cells.[1][2] | 1. Optimize Culture Conditions: For cell lines like HEK293, reducing the concentration of the labeled amino acid can suppress scrambling. For instance, lowering the concentration of ¹⁵N-Isoleucine and ¹⁵N-Valine from 100 mg/L to 25 mg/L has been shown to significantly reduce scrambling.[3]2. Supplement with Unlabeled Amino Acids: Adding a 10-fold excess of all other unlabeled amino acids to the culture medium can create feedback inhibition of the metabolic pathways responsible for scrambling.[4]3. Use a Cell-Free Protein Synthesis (CFPS) System: CFPS systems have inherently lower metabolic enzyme activity, which significantly reduces amino acid scrambling.[2][5][6] |
| In SILAC experiments, labeled arginine is being converted to proline, leading to inaccurate quantification. | Some cell lines, particularly embryonic stem cells, have high arginase and ornithine aminotransferase activity, which converts arginine to proline.[7][8] | Supplement with Unlabeled Proline: Add unlabeled L-proline to the SILAC medium at a concentration of at least 200 mg/L. This supplementation has been shown to completely prevent the conversion of arginine to proline without affecting the incorporation of the labeled arginine.[7][8] |
| Even with selective labeling, the incorporation efficiency of the ¹⁵N-labeled amino acid is low. | Dilution of the labeled amino acid pool by endogenously synthesized unlabeled amino acids.[3] This can also be an issue in cell-free systems due to residual amino acids in the cell extract.[2] | 1. For in vivo labeling: Ensure that the culture medium is truly deficient in the amino acid you are labeling with, and consider using auxotrophic cell lines that cannot synthesize that specific amino acid.2. For Cell-Free Protein Synthesis: Use a gel filtration step during the preparation of the E. coli S30 extract to remove endogenous amino acids.[2] |
| Scrambling is still observed for amino acids like Aspartate, Asparagine, Glutamate, and Glutamine, even in a cell-free system. | These amino acids are central to many metabolic pathways, and residual enzyme activity in the cell-free extract can still lead to scrambling. | Use Metabolic Enzyme Inhibitors: Add a cocktail of chemical inhibitors to the cell-free system to block the enzymes responsible for scrambling. Effective inhibitors include aminooxyacetate, d-malate, l-methionine sulfoximine, and 6-diazo-5-oxo-l-norleucine.[1] |
Frequently Asked Questions (FAQs)
What is amino acid scrambling in the context of ¹⁵N labeling?
Amino acid scrambling refers to the metabolic conversion of an exogenously supplied ¹⁵N-labeled amino acid into other amino acids by the host cells or in a cell-free extract. This leads to the incorporation of the ¹⁵N isotope into amino acid residues that were not the intended target of the labeling, complicating NMR spectral analysis and reducing the efficiency of selective labeling.[9]
Which amino acids are most prone to scrambling?
Based on studies in HEK293 cells, amino acids can be categorized by their susceptibility to scrambling:
-
Minimal Scrambling: Cysteine, Phenylalanine, Histidine, Lysine, Methionine, Asparagine, Arginine, Threonine, Tryptophan, and Tyrosine.[1][2]
-
Interconversion: Glycine and Serine often interconvert.[1][2]
-
Significant Scrambling: Alanine, Aspartate, Glutamate, Isoleucine, Leucine, and Valine are highly prone to metabolic scrambling.[1][2]
How can I quantify the extent of amino acid scrambling?
Mass spectrometry is a powerful tool to assess the fidelity of ¹⁵N labeling. By analyzing the isotopic distribution of peptides from the labeled protein, you can determine the degree of ¹⁵N incorporation into the target amino acid and identify any mis-incorporation into other amino acids.[4][10]
Is ¹³C labeling also susceptible to scrambling?
Yes, but generally to a lesser extent than ¹⁵N labeling for Cα and side-chain carbons. Carbonyl ¹³C atoms experience even less scrambling. This makes selective ¹³C labeling a viable alternative when ¹⁵N scrambling is problematic.[11][12]
When should I consider using a cell-free protein synthesis system?
A cell-free protein synthesis (CFPS) system is highly recommended when:
-
You require very clean, selective labeling with minimal scrambling.[5][6]
-
You are working with amino acids that are highly prone to scrambling in cell-based systems.
-
The protein you are expressing is toxic to the host cells.[6]
Quantitative Data Summary
The following table summarizes the scrambling propensity of different amino acids in HEK293 cells and the labeling efficiency of various methods.
| Amino Acid | Scrambling Propensity in HEK293 cells | Notes |
| C, F, H, K, M, N, R, T, W, Y | Minimal | These amino acids are generally safe for selective ¹⁵N labeling.[1][2] |
| G, S | Interconvertible | Labeling with ¹⁵N-Glycine will also result in labeled Serine, and vice-versa.[1][2] |
| A, D, E, I, L, V | Significant | These amino acids are highly susceptible to metabolic conversion.[1][2] |
| Labeling Method | Target Amino Acids | Labeling Efficiency | Conditions |
| Selective ¹⁵N Labeling in HEK293 cells | Valine, Isoleucine | Scrambling significantly reduced | Concentration of labeled amino acid reduced to 25 mg/L.[3] |
| SILAC with Proline Supplementation | Arginine | Arginine-to-proline conversion is undetectable | Supplementation with 200 mg/L L-proline.[8] |
| E. coli Cold-Shock Expression | Leu, Ile | >80% | High-cell density fermentation.[11][12] |
| E. coli Cold-Shock Expression | Tyr, Phe | ~60% | High-cell density fermentation.[11][12] |
| E. coli Cold-Shock Expression | Thr | ~50% | High-cell density fermentation.[11][12] |
| E. coli Cold-Shock Expression | Val | ~40% | High-cell density fermentation.[11][12] |
| E. coli Cold-Shock Expression | Ala | 30-40% | High-cell density fermentation.[11][12] |
Experimental Protocols
Protocol 1: Minimizing Valine and Isoleucine Scrambling in HEK293 Cells
This protocol is adapted from studies demonstrating that reducing the concentration of labeled amino acids can suppress metabolic scrambling in HEK293 cells.[3]
Materials:
-
HEK293 expression medium deficient in the amino acids to be labeled.
-
¹⁵N-labeled Valine and/or Isoleucine.
-
Complete set of unlabeled amino acids.
-
HEK293 cells adapted to suspension culture.
-
Expression vector containing the gene of interest.
-
Transfection reagent.
Procedure:
-
Prepare the labeling medium by supplementing the amino acid-deficient medium with all unlabeled amino acids to a final concentration of 100 mg/L, with the exception of Valine and/or Isoleucine.
-
Add the ¹⁵N-labeled Valine and/or Isoleucine to a final concentration of 25 mg/L.
-
Culture the HEK293 cells in the prepared labeling medium.
-
Transfect the cells with the expression vector when they reach the optimal density for transfection.
-
Harvest the cells or the supernatant at the desired time point post-transfection.
-
Purify the protein of interest using standard chromatography techniques.
-
Assess the extent of scrambling using mass spectrometry.
Protocol 2: Preventing Arginine-to-Proline Conversion in SILAC
This protocol is designed to prevent the common issue of labeled arginine being converted to proline in SILAC experiments.[7][8]
Materials:
-
SILAC DMEM or RPMI medium lacking L-arginine and L-lysine.
-
Dialyzed fetal bovine serum (FBS).
-
"Heavy" ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine.
-
"Light" unlabeled L-arginine and L-lysine.
-
Unlabeled L-proline.
Procedure:
-
Prepare the "heavy" and "light" SILAC media by supplementing the base medium with the respective labeled or unlabeled arginine and lysine.
-
To both the "heavy" and "light" media, add unlabeled L-proline to a final concentration of 200 mg/L.
-
Culture the two cell populations in their respective "heavy" and "light" proline-supplemented media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Perform the desired experimental treatment on the cell populations.
-
Harvest the cells, mix the "heavy" and "light" populations in a 1:1 ratio, and process for proteomic analysis.
Protocol 3: Cell-Free Protein Synthesis with Reduced Scrambling
This protocol describes a general workflow for using an E. coli S30 extract-based cell-free system to produce selectively labeled proteins with minimal scrambling.[2][5]
Materials:
-
E. coli S30 extract (prepared with a gel filtration step to remove endogenous amino acids).[2]
-
Reaction mix containing buffers, salts, NTPs, and an energy source.
-
¹⁵N-labeled amino acid of choice.
-
Complete set of the other 19 unlabeled amino acids.
-
Expression plasmid containing the gene of interest under a T7 promoter.
-
T7 RNA polymerase.
-
(Optional) Metabolic enzyme inhibitors such as aminooxyacetate.[1]
Procedure:
-
Thaw the E. coli S30 extract on ice.
-
Prepare the reaction mixture by combining the S30 extract, reaction mix, the desired ¹⁵N-labeled amino acid, and the other 19 unlabeled amino acids.
-
(Optional) Add metabolic inhibitors to the reaction mixture to further suppress scrambling.
-
Add the expression plasmid and T7 RNA polymerase to initiate the transcription-translation reaction.
-
Incubate the reaction at the optimal temperature (typically 30-37°C) for several hours.
-
Stop the reaction and purify the expressed protein.
Visualizations
References
- 1. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-free protein production for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Labeled Amino Acid Toxicity in Cell Culture
Welcome to the technical support center for researchers utilizing labeled amino acids in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to cellular toxicity, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are some labeled amino acids toxic to my cells?
Labeled amino acids, particularly non-canonical amino acid analogs (NCAAs) like L-canavanine or Azidohomoalanine (AHA), can be toxic for several reasons:
-
Misfolded Proteins: Structurally similar to natural amino acids, analogs can be mistakenly incorporated into newly synthesized proteins by the cell's translational machinery.[1][2][3] This substitution can lead to improperly folded, non-functional, or aggregated proteins, triggering cellular stress responses.[1][2]
-
Metabolic Disruption: Some analogs can interfere with normal amino acid metabolism and signaling pathways.[4] This disruption can lead to the depletion of essential metabolites or the accumulation of toxic byproducts.
-
Stress Response Activation: The presence of misfolded proteins can activate the Unfolded Protein Response (UPR) and the Amino Acid Response (AAR) pathways.[4][5] While initially protective, prolonged activation of these pathways can lead to a shutdown of protein synthesis and ultimately trigger programmed cell death (apoptosis).[6][7]
Q2: My cells look unhealthy and are dying after I added the labeled amino acid. What are the common signs of toxicity?
Common morphological and physiological indicators of toxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased presence of floating, dead cells in the medium.
-
Formation of intracellular vacuoles or protein aggregates.
-
Activation of apoptosis, which can be confirmed by assays for caspase activity or DNA fragmentation.[7][8]
Q3: Are stable isotope-labeled amino acids used in SILAC (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) also toxic?
Generally, the stable isotope-labeled ("heavy") versions of natural amino acids used in SILAC are not considered toxic and do not impact cell morphology or doubling time.[9] The success of the SILAC method relies on cells behaving identically in "light" and "heavy" media.[10] However, issues can arise from:
-
High Concentrations: Excessively high concentrations of any amino acid can alter metabolic processes.[11]
-
Metabolic Conversion: Some cell lines can convert heavy arginine into heavy proline, which can complicate mass spectrometry analysis.[12] This is often managed by reducing the arginine concentration in the medium.
-
Media Imbalance: The use of custom media deficient in a natural amino acid (to force the uptake of the labeled version) can itself be a source of stress if not properly formulated and supplemented.[11]
Q4: What is a safe starting concentration for my labeled amino acid?
The optimal, non-toxic concentration is highly cell-type dependent. For non-canonical amino acids, it is crucial to perform a dose-response experiment. For commonly used analogs, here are some empirically determined concentrations:
-
Azidohomoalanine (AHA): A concentration of 50 µM is often recommended as a starting point, though concentrations up to 1 mM for 1 hour have been used for some cell lines like HEK293T without measurable adverse effects.[2][13]
-
L-canavanine: This analog is known to be cytotoxic. IC50 values (the concentration that inhibits 50% of cell growth) typically fall within the 0.2–1.2 mM range for cancer cell lines when cultured in arginine-free medium.[1]
Troubleshooting Guides
Issue 1: Significant Cell Death or Poor Growth After Labeling
If you observe a sharp decline in cell viability after introducing a labeled amino acid, follow this troubleshooting workflow.
Issue 2: Inconsistent or Low Labeling Efficiency
If your mass spectrometry or imaging results show poor incorporation of the labeled amino acid, consider the following:
-
Competition from Natural Amino Acids: Ensure your base medium is deficient in the corresponding natural amino acid. For SILAC, use specially formulated deficient media. For NCAA labeling, it's often necessary to incubate cells in a methionine-free medium before adding AHA.[2][13]
-
Serum Content: Standard fetal bovine serum (FBS) contains amino acids. Use dialyzed FBS to avoid introducing competing, unlabeled amino acids.[2]
-
Incomplete Labeling (SILAC): For complete incorporation in SILAC experiments, cells must be cultured in the heavy medium for at least five to six cell doublings.[14] Verify the incorporation rate on a small sample before starting the main experiment.
Quantitative Data Summary
The toxicity of labeled amino acids is concentration- and cell-type-dependent. The following table summarizes known cytotoxic concentrations for common amino acid analogs.
| Labeled Amino Acid | Cell Line(s) | Method | Concentration / IC50 | Citation(s) |
| L-canavanine | HeLa, Bx-PC3, Hep G2, SK-HEP-1, Caco-2, MIA PaCa-2 | Cell Viability | 0.2 - 1.2 mM (IC50) | [1] |
| Azidohomoalanine (AHA) | HEK293T, HT22 | Protein Synthesis | 1 mM (for 1 hr) | [2] |
| Azidohomoalanine (AHA) | Various | Protein Synthesis | 50 µM (recommended starting) | [13] |
Table 1: Summary of reported cytotoxic and working concentrations for select labeled amino acids.
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol helps determine the IC50 of a labeled amino acid analog for your specific cell line using a colorimetric method like the MTT or resazurin assay.[15]
Materials:
-
Your cell line of interest
-
Complete growth medium and deficient medium (lacking the corresponding natural amino acid)
-
Labeled amino acid analog
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a 2X stock of your labeled amino acid in the appropriate deficient medium. Perform serial dilutions to create a range of concentrations (e.g., from 10 mM down to 1 µM). Also, prepare a "no-drug" control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of the labeled amino acid. Include triplicate wells for each concentration.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium but no cells).
-
Normalize the data by expressing the viability of treated cells as a percentage of the "no-drug" control.
-
Plot the percentage of cell viability against the log of the labeled amino acid concentration to generate a dose-response curve and calculate the IC50 value.[15]
-
Protocol 2: Optimizing Labeled Amino Acid Concentration for Maximum Labeling with Minimum Toxicity
This protocol helps you find the sweet spot: the lowest concentration of a labeled amino acid that still provides sufficient incorporation for your downstream analysis (e.g., mass spectrometry or imaging).
Materials:
-
All materials from Protocol 1
-
Reagents for detecting incorporation (e.g., click chemistry reagents for AHA, antibodies, or mass spectrometer access)
Methodology:
-
Select Concentrations: Based on your dose-response data (Protocol 1), choose a range of concentrations well below the IC50 (e.g., IC20, IC10, and lower).
-
Label Cells: Culture your cells with these selected non-toxic concentrations for your intended experimental duration.
-
Assess Viability: At the end of the incubation, confirm that cell viability remains high (>90%) for all chosen concentrations using a viability assay.
-
Assess Incorporation: Harvest the cells and prepare them for your specific downstream analysis.
-
For Imaging (e.g., AHA): Perform a click reaction with a fluorescent alkyne probe and quantify the fluorescence intensity per cell via microscopy or flow cytometry.[13]
-
For Proteomics (e.g., SILAC or AHA): Prepare protein lysates, perform digestion, and analyze by mass spectrometry. Determine the percentage of incorporation.
-
-
Select Optimal Concentration: Choose the lowest concentration that gives a robust and reproducible signal in your incorporation assay while maintaining high cell viability.
Relevant Cellular Signaling Pathways
Incorporation of amino acid analogs can trigger cellular stress responses. Understanding these pathways can help diagnose toxicity issues.
References
- 1. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of L-canavanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Amino Acid Response Pathway Blunts the Effects of Cardiac Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic control of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Identification of 15N Labeled Peptides in Mass Spectrometry
Welcome to the technical support center for improving the identification and quantification of 15N labeled peptides in your mass spectrometry experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your 15N labeling experiments and data analysis.
Question: Why am I seeing a low number of identified 15N labeled peptides compared to my 14N control?
Answer: Several factors can contribute to a lower identification rate for 15N labeled peptides. The primary reasons include:
-
Incomplete Labeling: If the 15N incorporation is not close to 100%, the isotopic clusters of heavy-labeled peptides become broader and more complex. This complexity can make it difficult for peak-picking algorithms to correctly identify the monoisotopic peak, leading to fewer successful peptide identifications. It is crucial to determine the labeling efficiency and account for it during data analysis.
-
Variable Mass Shifts: Unlike SILAC, where mass differences are constant, 15N labeling results in variable mass shifts depending on the number of nitrogen atoms in each peptide.[1] Some search algorithms may not be optimized to handle these variable mass differences, resulting in a lower identification rate.
-
Higher False Discovery Rate (FDR): The presence of more isobaric amino acid forms in 15N labeled peptides can sometimes lead to a higher FDR in sequence assignments, especially with low-resolution MS/MS data.[1]
-
Co-elution: In complex samples, co-eluting peptides can interfere with the signal of your target peptides, making both identification and quantification challenging.[2]
Troubleshooting Steps:
-
Determine Labeling Efficiency: Before proceeding with full-scale analysis, it is essential to calculate the 15N incorporation efficiency. This can be done by comparing the experimental isotopic pattern of a few representative peptides to their theoretical patterns at different enrichment levels.[1]
-
Use High-Resolution Mass Spectrometry: Acquiring data at high resolution, particularly in the MS1 scan, can help to resolve overlapping isotopic clusters and reduce peak overlap from co-eluting peptides.[2]
-
Utilize Appropriate Software: Employ software specifically designed or validated for 15N data analysis, such as Protein Prospector or specialized workflows in MaxQuant or Proteome Discoverer.[1] These tools can account for variable mass shifts and incomplete labeling.
-
Optimize Data Acquisition: Averaging scans across the chromatographic peak can improve the signal-to-noise ratio, which is particularly beneficial for low-abundance peptides.
Question: My quantitation results for 15N labeled peptides seem inaccurate. What are the common causes and solutions?
Answer: Inaccurate quantification is a frequent challenge in 15N labeling experiments. The primary culprits are:
-
Failure to Correct for Labeling Efficiency: If the 15N incorporation is not 100%, the intensity of the monoisotopic peak of the heavy peptide will be lower than expected. Not correcting for this will lead to skewed protein ratios.
-
Incorrect Monoisotopic Peak Assignment: The broader isotopic clusters of 15N labeled peptides can lead to software incorrectly assigning the monoisotopic peak, leading to erroneous intensity measurements.[1]
-
Low Signal-to-Noise Ratio: Low-abundance peptides may have a poor signal-to-noise ratio, making accurate measurement of their peak intensities difficult.[3][4]
Troubleshooting Steps:
-
Ratio Adjustment for Labeling Efficiency: Once you have determined the labeling efficiency, use this value to correct the measured peptide ratios. Many specialized software packages have built-in functions for this correction.[1]
-
Isotope Cluster Pattern Matching: Some software tools, like Protein Prospector, utilize cosine similarity scores to match the observed isotopic pattern to the theoretical pattern, which helps in validating the correct assignment of the monoisotopic peak.[1]
-
Data Filtering: Implement stringent filtering criteria for quantified peptides. Peptides with very low intensities or poor signal-to-noise ratios should be excluded from the final protein quantification.
Question: How can I improve the labeling efficiency in my cell culture or organism?
Answer: Achieving high and consistent 15N labeling is critical for successful quantification. Here are some strategies:
-
Sufficient Labeling Duration: Ensure that the cells or organism are cultured for a sufficient number of cell divisions or a long enough duration to allow for complete incorporation of the 15N label. For organisms with slow protein turnover, this may require labeling for multiple generations.[3]
-
High-Purity 15N Source: Use a high-purity 15N-containing nutrient source (e.g., 15N salts or amino acids) to maximize incorporation.
-
Optimize Growth Conditions: Ensure that the growth medium and conditions are optimal for the cells or organism to maintain normal protein synthesis rates.
Experimental Protocols
General Protocol for 15N Metabolic Labeling in Cell Culture
This protocol provides a general framework for 15N metabolic labeling of adherent or suspension cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium (14N)
-
15N-labeled cell culture medium (ensure all nitrogen sources are 15N-labeled)
-
Fetal Bovine Serum (dialyzed, if necessary, to remove unlabeled amino acids)
-
Standard cell culture reagents and equipment
Methodology:
-
Cell Culture Initiation: Start the cell culture in the standard 14N medium.
-
Adaptation to 15N Medium: Once the cells reach approximately 50-60% confluency (for adherent cells) or a suitable density (for suspension cells), replace the 14N medium with the 15N-labeled medium.
-
Cell Expansion and Label Incorporation: Culture the cells in the 15N medium for at least 5-6 cell divisions to ensure a high level of isotopic incorporation. Monitor cell health and morphology during this period.
-
Experimental Treatment: Once sufficient labeling is achieved, apply the experimental treatment to one set of labeled cells while maintaining an unlabeled (14N) or differentially treated labeled control group.
-
Cell Harvesting: After the treatment, harvest both the 14N and 15N labeled cells. Wash the cells with ice-cold PBS to remove any residual medium.
-
Sample Mixing and Protein Extraction: Combine the 14N and 15N labeled cell pellets at a 1:1 ratio based on cell number or protein concentration. Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Perform in-solution or in-gel digestion of the extracted proteins using trypsin or another suitable protease.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
Data Analysis Workflow for 15N Labeled Peptides
This section outlines a general workflow for analyzing 15N labeled peptide data using common proteomics software platforms.
Software: MaxQuant, Proteome Discoverer, or Protein Prospector
General Steps:
-
RAW File Conversion: If necessary, convert the raw mass spectrometry data files to a compatible format (e.g., mzXML).
-
Database Searching:
-
Perform two separate database searches: one for the 14N (light) data and one for the 15N (heavy) data.
-
For the 15N search, define variable modifications for all 20 amino acids to account for the mass shift from 14N to 15N. The mass difference is the number of nitrogen atoms in the amino acid multiplied by the mass difference between 15N and 14N (approximately 0.997 Da).
-
-
Quantification:
-
The software will identify peptide pairs (light and heavy) based on their mass difference and retention time.
-
The intensity of the monoisotopic peaks for both the light and heavy peptides will be used to calculate a ratio.
-
-
Labeling Efficiency Calculation and Correction:
-
Manually inspect the isotopic profiles of several high-intensity, unambiguously identified peptides to determine the 15N incorporation efficiency.
-
Apply a correction factor to all heavy/light ratios based on the calculated labeling efficiency.
-
-
Data Filtering and Protein Ratio Calculation:
-
Filter the peptide quantification results based on criteria such as peptide score, signal-to-noise, and number of unique peptides.
-
Combine the corrected peptide ratios to calculate the final protein ratios.
-
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from a 15N labeling experiment comparing a treated versus a control sample.
| Protein Accession | Gene Name | Protein Description | Peptide Count | H/L Ratio (Corrected) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 25 | 0.98 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 18 | 2.54 | 0.01 | Upregulated |
| P08670 | VIM | Vimentin | 12 | 0.45 | 0.02 | Downregulated |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 15 | 3.12 | 0.005 | Upregulated |
| P62258 | RPSA | 40S ribosomal protein SA | 9 | 1.05 | 0.91 | Unchanged |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative proteomics using 15N metabolic labeling.
mTOR Signaling Pathway and 15N Labeling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. 15N labeling can be used to study the dynamics of protein synthesis downstream of mTOR activation or inhibition.
Caption: mTOR signaling pathway and its role in regulating protein synthesis, which can be quantified using 15N labeling.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. thno.org [thno.org]
Technical Support Center: Purification of 15N Enriched Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N enriched proteins. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Expression and Labeling
Q1: What is the general workflow for expressing 15N labeled proteins in E. coli?
The general workflow involves growing E. coli cells containing the expression plasmid for the protein of interest in a minimal medium where the sole nitrogen source is 15NH4Cl. This ensures that the synthesized proteins are enriched with the 15N isotope, which is essential for NMR studies. The process typically includes a pre-culture in rich media, followed by adaptation to the minimal media before inducing protein expression.[1][2][3]
Q2: I am getting a low yield of my 15N labeled protein. What are the possible causes and solutions?
Low protein yield is a common issue. Several factors could be responsible:
-
Leaky Expression: Expression of the target protein before induction can be toxic to the cells, leading to slower growth and reduced yield.[4][5] Using a tightly regulated promoter system, like the T7 promoter in pET vectors, can help.[4][5]
-
Codon Bias: If the gene of interest contains codons that are rare in E. coli, it can lead to inefficient translation. Consider using an E. coli strain that co-expresses tRNAs for rare codons.
-
Suboptimal Induction Conditions: The timing of induction is critical. Inducing the culture at a lower optical density (OD600) or for a shorter period might improve the yield of soluble protein.[4]
-
Media Composition: Ensure the minimal media is properly supplemented with essential nutrients like glucose, magnesium, calcium, and trace elements.[2][6] Some protocols suggest that using a 2X final concentration of minimal salt solution can increase protein yield.[6]
Q3: How can I confirm the incorporation of the 15N isotope into my protein?
Mass spectrometry is a definitive method to confirm the incorporation of the 15N isotope. The mass of the labeled protein will be higher than the unlabeled protein, corresponding to the number of nitrogen atoms. Additionally, a 1H-15N HSQC NMR spectrum will show signals only if the protein is 15N labeled, serving as a good quality check.[7]
Purification
Q4: My His-tagged 15N protein is not binding to the IMAC column. What should I do?
This is a frequent problem in affinity chromatography. Here are some troubleshooting steps:
-
Inaccessible His-tag: The His-tag might be buried within the folded protein structure.[8] You can try purifying under denaturing conditions using urea or guanidinium chloride to expose the tag.[8]
-
Buffer Composition: The binding buffer composition is crucial. Avoid chelating agents like EDTA and reducing agents like DTT, as they can strip the metal ions from the column. Ensure the imidazole concentration is low (15-25 mM) during binding to prevent premature elution.
-
Incorrect pH: The pH of the binding buffer should be optimized. A pH close to the protein's isoelectric point (pI) can affect binding.
-
Column Integrity: Ensure the affinity resin has not been stripped of its metal ions and is fresh.
Q5: My protein is aggregating during purification. How can I prevent this?
Protein aggregation can lead to significant loss of yield. Consider the following:
-
Additives: Including additives like glycerol (up to 20%), detergents (e.g., Tween 20 up to 2%), or increasing the ionic strength (up to 500 mM NaCl) in the buffers can help prevent non-specific interactions and aggregation.[9]
-
Temperature: Perform all purification steps at low temperatures (4°C) to reduce the risk of aggregation and degradation.[10]
-
Nuclease Treatment: If the lysate is viscous due to nucleic acid contamination, treat it with DNase to reduce viscosity, which can otherwise promote aggregation.
Q6: I am losing my protein during size-exclusion chromatography (SEC). What could be the reason?
Protein loss during SEC can be due to non-specific adsorption to the column matrix.[9] To mitigate this, you can try:
-
Modifying the Mobile Phase: Increasing the salt concentration in the mobile phase can reduce ionic interactions between the protein and the column.[11]
-
Changing the pH: Adjusting the pH of the mobile phase to be close to the protein's isoelectric point can minimize electrostatic interactions.[11]
Sample Preparation for NMR
Q7: What are the ideal buffer conditions and protein concentration for NMR studies?
For high-quality NMR spectra, the final protein sample should meet specific requirements:
-
Concentration: The protein concentration should typically be between 0.3 mM and 0.5 mM for larger proteins, and can be higher (2-5 mM) for peptides.[12]
-
Buffer: A low ionic strength buffer is preferred, as high salt concentrations can degrade spectral quality.[1] A common choice is 25 mM phosphate buffer.[1]
-
pH: The pH should ideally be below 6.5 to slow down the exchange of backbone amide protons with the solvent.[1]
-
D2O: The sample must contain 5-10% D2O for the NMR spectrometer's lock system.[1][13]
-
Additives: 0.1% sodium azide can be added to prevent bacterial growth.[1]
Troubleshooting Guides
Low Protein Yield
| Problem | Possible Cause | Solution |
| Low cell density | Toxicity of the expressed protein | Use a tightly regulated promoter. Induce at a lower temperature for a longer period. |
| Insufficient nutrients in minimal media | Supplement with glucose, trace metals, vitamins, MgSO4, and CaCl2.[2] | |
| Protein is in inclusion bodies | Incorrect folding | Lower the expression temperature (e.g., 18-25°C). Reduce the inducer concentration. |
| Co-express chaperones. | ||
| Protein degradation | Protease activity | Add protease inhibitors to the lysis buffer.[10] Perform all purification steps at 4°C.[10] |
| Use protease-deficient E. coli strains. |
Protein Purification Issues
| Problem | Possible Cause | Solution |
| IMAC: No binding of His-tagged protein | His-tag is inaccessible | Purify under denaturing conditions (e.g., with urea).[8] |
| Buffer contains interfering agents | Remove EDTA and DTT from buffers. Optimize imidazole concentration. | |
| Incorrect pH | Adjust the pH of the binding buffer. | |
| IMAC: Elution of contaminants | Non-specific binding | Increase imidazole concentration in wash steps. Add NaCl (up to 500 mM) to wash buffers. |
| Contaminants are associated with the target protein | Add detergents (e.g., Tween 20) to the wash buffer. | |
| SEC: Protein loss or aggregation | Non-specific interaction with the column | Increase the ionic strength of the mobile phase.[11] Adjust the pH of the mobile phase.[11] |
| Protein instability at high concentration | Add stabilizing agents like glycerol to the buffer. |
Experimental Protocols
Protocol for 15N Protein Expression in E. coli
This protocol is for a 1 L culture.
Media and Solutions:
-
M9 Minimal Media (10x Stock): Per liter: 60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl.
-
Carbon Source: 20 mL of 20% (w/v) glucose per liter of M9 media.[1][2]
-
Supplements (per liter): 2 mL 1M MgSO4, 0.3 mL 1M CaCl2, 10 mL 100x trace elements solution, 1 mL vitamins solution.[1][2]
Procedure:
-
Day 1: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Day 2: Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C. This will be the starter culture.
-
Day 3 (Morning): Inoculate 1 L of M9 minimal media (supplemented with 15NH4Cl and other required components) with the overnight starter culture.
-
Day 3 (Growth and Induction): Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Reduce the temperature to the desired expression temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for another 4-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol for Cell Lysis
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4).[7]
-
Lyse the cells using one of the following methods:
-
Add DNase I to the lysate to reduce viscosity from released DNA.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to remove cell debris.[7] The supernatant contains the soluble protein fraction.
Visualizations
Caption: Workflow for 15N protein expression in E. coli.
Caption: General purification workflow for His-tagged 15N proteins.
Caption: Troubleshooting logic for low protein yield.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. web.mit.edu [web.mit.edu]
- 5. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nmr-bio.com [nmr-bio.com]
- 13. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
SILAC vs. Dimethyl Labeling: A Comparative Guide for Quantitative Proteomics
In the realm of quantitative proteomics, the precise measurement of protein abundance is paramount for unraveling complex biological processes and identifying potential drug targets. Among the various techniques available, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and stable isotope dimethyl labeling have emerged as two prominent methods. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.
Principles of SILAC and Dimethyl Labeling
SILAC is a metabolic labeling strategy where cells are cultured in media containing "light," "medium," or "heavy" isotopic forms of essential amino acids, typically lysine and arginine.[1][2] As cells grow and synthesize new proteins, these labeled amino acids are incorporated into the proteome.[3] This in vivo labeling allows for the combination of different cell populations at the earliest stage of an experiment, minimizing quantitative errors that can arise from parallel sample processing.[3][4]
Dimethyl labeling , on the other hand, is a chemical labeling method that occurs after protein extraction and digestion.[5][6] It involves the reductive amination of the N-terminus of peptides and the ε-amino group of lysine residues using isotopically light or heavy formaldehyde and a reducing agent.[7][8] This post-digest labeling approach offers greater flexibility in sample type, as it is not restricted to cultured cells.[9][10]
Quantitative Performance: A Head-to-Head Comparison
Experimental data from direct comparison studies reveal the nuanced performance differences between SILAC and dimethyl labeling. While both methods offer comparable accuracy and a similar quantitative dynamic range, SILAC generally exhibits higher precision and reproducibility.[11][12] This is primarily attributed to the early-stage mixing of samples in the SILAC workflow, which compensates for variations introduced during subsequent sample preparation steps.[13][14]
However, both techniques can be susceptible to ratio compression, where measured abundance ratios are compressed towards 1:1, particularly in the analysis of unfractionated complex proteomes.[11][13] This effect can be mitigated by incorporating orthogonal fractionation steps prior to mass spectrometry analysis.[13]
A notable observation is the potential for a reduction in the number of identified peptides and proteins in dimethyl-labeled samples compared to SILAC.[11][13] Studies have shown a diminished recovery of hydrophilic peptides with dimethyl labeling.[13]
| Parameter | SILAC | Dimethyl Labeling | References |
| Principle | Metabolic labeling (in vivo) | Chemical labeling (in vitro) | [3][6] |
| Mixing Point | Cell or protein level | Peptide level | [11][13] |
| Precision & Reproducibility | Higher | Lower | [11][12][14] |
| Accuracy & Dynamic Range | Comparable to Dimethyl | Comparable to SILAC | [11][12] |
| Ratio Compression | Can be affected | Can be affected | [11][13] |
| Peptide/Protein IDs | Generally higher | Can be lower, especially for hydrophilic peptides | [11][13] |
| Sample Applicability | Primarily cultured cells | Wide range (cells, tissues, fluids) | [9][10] |
| Cost | Higher (labeled amino acids) | Lower (reagents) | [10][15] |
| Multiplexing | Typically 2-3 plex | 2-plex or more with different isotope combinations | [3][16] |
Experimental Protocols
SILAC Labeling Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium with stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C615N4-Arg).
-
Ensure cells undergo at least five doublings to achieve near-complete incorporation of the labeled amino acids.[3]
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" labeled cells separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin. Trypsin cleaves specifically at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain a single labeled amino acid.[17]
-
-
Peptide Desalting and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Dimethyl Labeling Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from the different sample groups (e.g., control and treated).
-
Digest the proteins from each sample separately into peptides using trypsin.
-
-
Peptide Labeling:
-
To one peptide sample, add the "light" labeling reagent (e.g., CH2O and NaBH3CN).[7]
-
To the other peptide sample, add the "heavy" labeling reagent (e.g., CD2O and NaBD3CN).[7]
-
The reaction proceeds via reductive amination, adding a dimethyl group to the N-terminus of peptides and the ε-amino group of lysine residues.[8][18]
-
-
Sample Mixing and Quenching:
-
Once the labeling reaction is complete, quench the reaction using a suitable reagent like ammonia or Tris buffer.
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
-
Peptide Desalting and Mass Spectrometry Analysis:
-
Desalt the mixed labeled peptides.
-
Analyze the samples by LC-MS/MS.
-
Visualizing the Workflows
Caption: SILAC Experimental Workflow
Caption: Dimethyl Labeling Experimental Workflow
Conclusion: Choosing the Right Tool for the Job
The choice between SILAC and dimethyl labeling hinges on the specific requirements of the research question, the nature of the samples, and available resources.
SILAC is the gold standard for studies demanding the highest precision and reproducibility , particularly for in-depth analyses of cultured cells and studies involving extensive sample fractionation or enrichment of post-translational modifications.[12][14] Its in vivo labeling and early-stage mixing provide a robust internal standard throughout the experimental workflow.[19]
Dimethyl labeling offers a versatile and cost-effective alternative , especially when working with samples that cannot be metabolically labeled, such as clinical tissues or biofluids.[10][15] Its straightforward and rapid protocol makes it an attractive option for a wide range of quantitative proteomics applications.[18][20]
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable quantitative proteomics data.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SILAC/Dimethyl Quantitative Proteomics Analysis | BiotechPack [en.biotech-pack.com]
- 6. SILAC/Dimethyl Quantitative Proteomics Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Cross-Validation of 15N Metabolic Labeling with Antibody-Based Methods: A Comparative Guide
In the realm of protein analysis, both 15N metabolic labeling coupled with mass spectrometry and antibody-based methods like Western blotting are powerful techniques for protein identification and quantification. This guide provides an objective comparison of these two approaches, offering insights into their respective principles, workflows, and performance, supported by experimental data. The cross-validation of these orthogonal methods is crucial for robust and reliable scientific findings.
Methodology Overview
15N Metabolic Labeling is a quantitative proteomic technique where organisms or cells are cultured in a medium containing a heavy isotope of nitrogen (¹⁵N).[1] This results in the incorporation of ¹⁵N into all newly synthesized proteins. By comparing the mass spectra of these "heavy" proteins with those from a control "light" (¹⁴N) sample, researchers can accurately quantify relative protein abundance.[2] The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Antibody-Based Methods , such as Western blotting, rely on the high specificity of antigen-antibody interactions to detect specific proteins within a complex mixture.[4][5] In a typical Western blot, proteins are first separated by size using gel electrophoresis, transferred to a membrane, and then probed with a primary antibody that specifically binds to the target protein.[6][7] A secondary antibody, which is labeled with an enzyme or fluorophore, is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.[4][6]
Comparative Analysis of Performance
The cross-validation of data from 15N labeling and antibody-based methods is a common practice to ensure the accuracy of quantitative proteomics studies. Generally, there is a good agreement between the protein ratios obtained from stable isotope labeling methods (like SILAC, which is conceptually similar to 15N labeling) and those from Western blot analyses.[8][9]
| Feature | 15N Metabolic Labeling (with Mass Spectrometry) | Antibody-Based Methods (e.g., Western Blotting) |
| Principle | In vivo incorporation of a stable isotope (¹⁵N) into all proteins, followed by mass spectrometry-based quantification.[1][2] | Specific detection of a target protein using primary and secondary antibodies.[4][5] |
| Scope | Global, unbiased quantification of thousands of proteins simultaneously (proteome-wide).[2] | Targeted analysis of one or a few specific proteins at a time.[5] |
| Quantification | Relative or absolute quantification based on the ratio of heavy to light isotope peak intensities.[10][11] | Semi-quantitative or relative quantification based on band intensity.[8] |
| Specificity | High specificity based on the unique mass-to-charge ratio of peptides. Mass spectrometry directly identifies peptide sequences.[12][13] | Specificity is dependent on the quality and validation of the primary antibody. Cross-reactivity can be an issue.[12] |
| Sensitivity | High sensitivity, capable of detecting low-abundance proteins.[14] | Sensitivity varies depending on the antibody's affinity and the abundance of the target protein. |
| Throughput | High-throughput analysis of complex protein mixtures.[15] | Lower throughput, as it is typically performed for individual proteins. |
| Validation | Can be used to validate antibody specificity through immunoprecipitation-mass spectrometry (IP-MS).[12][13][16] | Often requires validation by other methods, such as mass spectrometry or genetic approaches.[13] |
Experimental Protocols
A detailed comparison of the experimental workflows for 15N metabolic labeling and Western blotting is provided below.
-
Cell Culture and Labeling: Cells or organisms are grown in a medium where the sole nitrogen source is ¹⁵N-labeled.[1] A parallel culture is maintained with a standard ¹⁴N medium. The labeling duration needs to be sufficient to achieve high incorporation efficiency, often requiring several cell divisions.[17][18]
-
Sample Preparation: "Heavy" (¹⁵N) and "light" (¹⁴N) cell lysates are harvested and the protein concentration is determined. Equal amounts of protein from the heavy and light samples are then mixed.
-
Protein Digestion: The combined protein mixture is digested into smaller peptides, typically using an enzyme like trypsin.[19]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects the mass difference between the ¹⁵N-labeled and ¹⁴N-labeled peptides.[2][3]
-
Data Analysis: The relative abundance of each protein is determined by comparing the signal intensities of the heavy and light peptide pairs.[10][11]
-
Sample Preparation: Cells or tissues are lysed to extract proteins. The total protein concentration of the lysates is determined.[7]
-
Gel Electrophoresis: Proteins in the lysate are denatured and separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).[5][6]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[5]
-
Blocking: The membrane is incubated with a blocking buffer (such as milk or bovine serum albumin) to prevent non-specific antibody binding.[7]
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. This is followed by incubation with a labeled secondary antibody that binds to the primary antibody.[4][6]
-
Detection: The signal from the labeled secondary antibody is detected using methods like chemiluminescence or fluorescence, producing bands on the membrane corresponding to the target protein.[7]
-
Analysis: The intensity of the bands is quantified to determine the relative amount of the target protein.[8]
Visualizing the Workflows and Cross-Validation
To better illustrate the processes and their relationship, the following diagrams are provided.
Caption: Comparative experimental workflows for 15N metabolic labeling and Western blotting.
Caption: Logical diagram illustrating the cross-validation of quantitative protein data.
Conclusion
Both 15N metabolic labeling and antibody-based methods are indispensable tools in protein research. 15N labeling combined with mass spectrometry offers a comprehensive, unbiased view of the proteome, making it ideal for discovery-based proteomics.[2][20] In contrast, antibody-based methods provide a targeted and often more accessible approach for validating the expression of specific proteins of interest.[5]
References
- 1. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Stable Isotope Labeling: 15N-Phenylalanine and 15N-Indole Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of 15N stable isotope labeling for two critical aromatic amino acids: L-Phenylalanine and L-Tryptophan. A key clarification is addressed herein: "L-Phenylalanine Indole-15N labeling" is a biochemical inaccuracy, as Phenylalanine lacks an indole group. The indole moiety is characteristic of L-Tryptophan. Therefore, this guide will discuss the reproducibility of 15N-labeling of L-Phenylalanine and Indole-15N labeling of L-Tryptophan .
The reproducibility of stable isotope labeling is paramount for accurate and reliable quantitative proteomics. Variability in labeling efficiency across experiments can significantly impact the interpretation of results. This guide presents available data on the expected reproducibility of these labeling methods, details experimental protocols, and compares them with alternative labeling strategies.
Data Presentation: Reproducibility of 15N Labeling
| Labeling Method | Organism/System | Reported Labeling Efficiency | Key Factors Influencing Reproducibility |
| 15N Metabolic Labeling | Arabidopsis thaliana | 93-99%[1][2] | Chemical used, labeling duration, nitrogen availability.[1][2] |
| 15N Metabolic Labeling | Rats (in vivo) | ~87% to ~96% | Duration of diet, generational labeling.[3] |
| Indole-15N Tryptophan Labeling | Escherichia coli | High (with optimization) | Suppression of tryptophanase to prevent isotope scrambling.[4] |
Note: Incomplete labeling can lead to challenges in mass spectrometry data analysis, including reduced identification of heavy-labeled peptides.[1] Correction methods in data analysis are often necessary to improve the accuracy and precision of protein quantitation when enrichment is suboptimal (<98%).[5]
Experimental Protocols
Detailed methodologies are crucial for achieving consistent labeling. Below are generalized protocols for 15N metabolic labeling in E. coli, a common protein expression system.
General Protocol for 15N Labeling of Proteins in E. coli
This protocol is a standard method for uniformly labeling a protein with 15N.
-
Prepare Minimal Media: Prepare M9 minimal media, but omit the standard nitrogen source (NH4Cl).[6][7]
-
Add 15N Source: Supplement the M9 media with 1 g/L of 15NH4Cl as the sole nitrogen source.[6][7]
-
Pre-culture: Inoculate a small volume of standard rich media (e.g., 2xTY) with a freshly transformed E. coli colony containing the plasmid for the protein of interest. Grow to a high optical density (OD600).[6]
-
Adaptation Culture: Inoculate a larger volume of the 15N-M9 media with the pre-culture and grow overnight. This step helps the cells adapt to the minimal media.[6]
-
Main Culture: Inoculate the final large-scale 15N-M9 culture with the adaptation culture. Grow the cells at the appropriate temperature until the OD600 reaches approximately 0.8-1.0.[7]
-
Induce Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to culture for the required time (typically 2-12 hours).[7]
-
Harvest and Purify: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.[6]
Protocol for Indole-15N Labeling of Tryptophan in E. coli
This method is a more specialized approach for selectively labeling Tryptophan residues.
-
Utilize Tryptophan Precursors: Supplement the culture medium with 15N-labeled indole.[8][9] The E. coli will then use this precursor to synthesize 15N-indole labeled Tryptophan.
-
Suppress Tryptophanase: To prevent the breakdown of Tryptophan and subsequent scrambling of the 15N label to other amino acids, it is crucial to suppress the activity of the tryptophanase enzyme. This can be achieved by adding indole to the culture medium at specific time points, which mimics cell-cell communication and can increase labeling efficiency.[4]
-
Follow General Expression Protocol: The other steps, including media preparation (without other nitrogen sources if uniform labeling is not desired), cell growth, induction, and purification, are similar to the general 15N labeling protocol.
Alternative Labeling Methods
Several other methods exist for stable isotope labeling of Phenylalanine and Tryptophan, each with its own advantages and disadvantages.
| Method | Description | Advantages | Disadvantages |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are grown in media where a specific natural amino acid is replaced by its heavy isotope-labeled counterpart. | High labeling efficiency, accurate quantification. | Primarily limited to cell culture systems. |
| Stable Isotope Dimethyl Labeling | A chemical labeling method that introduces stable isotopes by labeling the N-terminus of peptides and the ε-amino group of lysine. | Applicable to virtually any sample, cost-effective reagents. | Labeling occurs post-extraction, which may introduce variability. |
| Metabolic Precursor Labeling | Specific labeled metabolic precursors of an amino acid are added to the culture medium for targeted labeling. For example, phenylpyruvate for Phenylalanine.[8][9] | Allows for residue-specific labeling or reverse labeling.[8][10] | Synthesis of labeled precursors can be complex and costly.[8] |
Visualizations
Experimental Workflow for 15N Metabolic Labeling
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
comparing different software for analyzing 15N labeling data
For researchers, scientists, and drug development professionals venturing into the world of 15N stable isotope labeling, selecting the right software is paramount for extracting meaningful biological insights. This guide provides an objective comparison of software for analyzing 15N labeling data in both proteomics and metabolic flux analysis (MFA), complete with experimental protocols and data-driven comparisons to aid in your decision-making process.
The analysis of 15N labeling data presents unique challenges due to variable mass shifts in peptides and the complexity of nitrogen metabolic pathways. The software you choose will depend on your specific application, whether it's quantifying protein turnover and expression in proteomics or tracing the fate of nitrogen through metabolic networks in MFA. This guide categorizes and compares leading software options in both domains.
Proteomics Software for 15N Labeling Analysis
In proteomics, 15N metabolic labeling is a powerful technique for accurate relative and absolute protein quantification. The software used for this purpose must be capable of identifying 15N-labeled peptides and accurately calculating their abundance ratios.
Quantitative Comparison of Proteomics Software
| Feature | MaxQuant | Proteome Discoverer (PD) | FragPipe | Protein Prospector | DIA-NN | Spectronaut |
| Primary Application | DDA, DIA | DDA, DIA | DDA, DIA | DDA | DIA | DIA |
| 15N Labeling Support | Yes | Yes | Yes (via MS1-based quantification) | Yes | Limited (primarily for DIA) | Limited (primarily for DIA) |
| Key 15N-related Features | Type: Multiplicity | Quantification Method Templates | MS1-based label-free quantification workflow adaptable for 15N | Dedicated 15N quantification workflow, labeling efficiency correction | Primarily focused on library-based DIA | Primarily focused on library-based DIA |
| User Interface | GUI (Windows), Command-line (Linux) | GUI (Windows) | GUI (Windows, Linux) | Web-based | GUI (minimal), Command-line | GUI (Windows) |
| Cost | Free | Commercial | Free | Free | Free | Commercial |
| Key Strengths | Widely used, comprehensive features, strong community support.[1] | User-friendly workflow, seamless integration with Thermo instruments.[1] | Fast and versatile, with a modular and open-source environment.[2] | Specialized and powerful for 15N analysis with detailed parameter control.[3][4][5] | High performance for DIA data, particularly with fast gradients.[6][7] | Gold standard for DIA analysis with robust quantification.[8][9] |
| Limitations for 15N | 15N workflow is less explicitly detailed than for SILAC. | Requires specific workflow configuration for 15N. | 15N analysis is not a dedicated, pre-configured workflow. | Web-based interface may have limitations for very large datasets. | Not primarily designed for metabolic labeling quantification. | Not primarily designed for metabolic labeling quantification. |
Experimental Protocols for Key Proteomics Software
A crucial aspect of successful 15N data analysis is the correct setup of the experimental workflow within the chosen software. Below are detailed methodologies for Protein Prospector and a general workflow for MaxQuant.
Protein Prospector offers a robust, web-based platform with specific features for 15N labeling analysis.[3][4][5]
Step 1: Data Submission and Database Search
-
Navigate to the Protein Prospector homepage and select "Search MS/MS Data".
-
Upload your raw mass spectrometry data files (e.g., .raw, .mzML).
-
Specify the appropriate parameters for your instrument and experiment.
-
Select the desired protein sequence database.
-
Crucially, perform two separate searches:
-
14N Search: Use the standard elemental composition.
-
15N Search: Under "Modifications", select the appropriate 15N labeling option. This tells the software to consider the mass shift due to 15N incorporation.
-
Step 2: Quantification with Search Compare
-
Go to the "Search Compare" tool in Protein Prospector.
-
Select the results from both your 14N and 15N searches.
-
In the "Quantitation" section, choose "15N Labeling".
-
Enter the 15N Labeling Efficiency: This is a critical parameter. You can determine this by analyzing a few highly abundant, confidently identified peptides and comparing their experimental and theoretical isotopic distributions.[3]
-
Set other quantification parameters such as mass tolerance and retention time window.
-
Submit the analysis. Protein Prospector will then calculate the light-to-heavy ratios for each peptide and protein.
Step 3: Data Interpretation
-
The output will provide protein and peptide quantification results.
-
Pay attention to the number of peptides quantified per protein and the consistency of their ratios.
-
Protein Prospector also provides a "Cosine Similarity (CS)" score, which helps to validate the quality of the quantification.
MaxQuant is a popular free software that can be configured for 15N data analysis.[1]
Step 1: Setting up the Analysis in MaxQuant
-
Open the MaxQuant interface and load your raw data files.
-
In the "Group-specific parameters", go to the "Type" tab.
-
Set the "Multiplicity" to 2. This tells MaxQuant to look for pairs of light and heavy peptides.
-
In the "Modifications" tab, ensure that no fixed or variable modifications are selected that would conflict with the 15N label.
-
Under the "Labeling" section for one of the multiplicities, select the appropriate 15N label from the dropdown menu.
-
Set the other search parameters, such as enzyme, missed cleavages, and mass tolerances, according to your experimental design.
Step 2: Running the Analysis and Interpreting the Results
-
Start the analysis. MaxQuant will perform peptide and protein identification and quantification.
-
The main output file to inspect for quantification results is "proteinGroups.txt".
-
Look for the columns containing the "Ratio H/L" values, which represent the abundance ratio of the heavy (15N) to light (14N) labeled proteins.
Metabolic Flux Analysis (MFA) Software for 15N Labeling
15N-MFA is a powerful technique to trace the flow of nitrogen through metabolic pathways, providing insights into cellular physiology. The software for 15N-MFA must be able to handle the complexity of metabolic networks and the incorporation of 15N into various metabolites.
Quantitative Comparison of MFA Software
| Feature | INCA (Isotopomer Network Compartmental Analysis) | Metran | OpenMebius | SUMOFLUX |
| Primary Application | Steady-state and non-stationary MFA | Steady-state MFA | Steady-state MFA | Targeted 13C and 15N MFA |
| 15N Labeling Support | Yes | Yes | Yes | Yes |
| Key 15N-related Features | Can model both 13C and 15N tracers simultaneously, supports dynamic labeling experiments.[10][11][12] | Part of the larger Systems Biology Toolbox for MATLAB. | Open-source and extensible. | Toolbox for targeted metabolic flux ratio analysis.[13] |
| User Interface | MATLAB-based GUI | MATLAB-based | Python-based | MATLAB-based |
| Cost | Free for academic use | Free | Free | Free |
| Key Strengths | Powerful and flexible for a wide range of MFA experiments, including dynamic labeling.[10][11][12] | Integrated into a comprehensive systems biology environment. | Open-source nature allows for customization. | Specialized for targeted flux ratio analysis.[13] |
| Limitations for 15N | Requires MATLAB. | Requires MATLAB. | May have a steeper learning curve. | More focused on flux ratios than global flux maps. |
Experimental Protocols for Key MFA Software
INCA is a widely used, powerful tool for MFA that runs in the MATLAB environment.[10][11][12]
Step 1: Model Definition
-
Define your metabolic network model. This involves specifying the reactions, metabolites, and atom transitions for nitrogen.
-
INCA uses a text-based format for model definition. You will need to create a reaction file that lists all the reactions in your network and a metabolite file that lists all the metabolites.
-
For 15N-MFA, you must carefully track the nitrogen atoms in each reaction.
Step 2: Data Input
-
Prepare your experimental data files. This includes:
-
Flux data: Measured uptake and secretion rates of metabolites.
-
Labeling data: The mass isotopomer distributions of your measured metabolites, obtained from GC-MS or LC-MS.
-
-
INCA has a specific format for these input files.
Step 3: Flux Estimation
-
Load your model and data into INCA.
-
Specify the labeled substrates (e.g., 15N-glutamine).
-
Run the flux estimation. INCA uses a parameter fitting algorithm to find the set of fluxes that best explains your experimental data.
-
The software will provide the estimated flux values for all the reactions in your model, along with confidence intervals.
Step 4: Analysis and Visualization
-
Analyze the estimated flux map to understand the flow of nitrogen through your metabolic network.
-
INCA provides tools for visualizing the flux map, which can help in interpreting the results.
Mandatory Visualizations
Experimental Workflow for 15N Proteomics Data Analysis
References
- 1. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 2. FragPipe | A complete proteomics pipeline with the MSFragger search engine at heart [fragpipe.nesvilab.org]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evosep.com [evosep.com]
- 8. Spectronaut® - Biognosys [biognosys.com]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
Assessing the Impact of 15N Labeling on Protein Function: A Comparison Guide
For researchers, scientists, and drug development professionals, understanding the fidelity of experimental tools is paramount. When employing 15N isotopic labeling for structural and quantitative proteomics studies, a critical question arises: does the incorporation of the heavier nitrogen isotope affect the protein's function? This guide provides an objective comparison of 15N-labeled proteins and their unlabeled (14N) counterparts, supported by experimental data, to address this question.
The prevailing consensus in the scientific community is that 15N labeling has a minimal to negligible effect on the overall structure and function of most proteins. The small increase in mass due to the substitution of 14N with 15N is generally not significant enough to alter the complex interplay of forces that govern protein folding, stability, and interaction with other molecules. Studies have shown that 15N-labeled proteins exhibit similar chemical and biological behaviors to their unlabeled counterparts, making them reliable tools for a wide range of applications.[1]
However, subtle effects on enzyme kinetics have been observed in some cases, particularly when combined with other, heavier isotopes. A study on lactate dehydrogenase (LDH) where the protein was labeled with a combination of 13C, 15N, and 2H (a "heavy" enzyme) showed a measurable decrease in the catalytic rate (kcat) compared to the unlabeled ("light") enzyme. This suggests that while 15N labeling alone may have a negligible impact, the cumulative mass increase from multiple isotopic substitutions can influence protein dynamics and function.
Quantitative Comparison of Protein Function
To provide a clear comparison, the following tables summarize key functional parameters that are used to assess protein activity and stability. While direct comparative data for a wide range of proteins is not extensively published, the available evidence suggests a high degree of functional equivalence.
| Parameter | Description | Expected Impact of 15N Labeling |
| Enzyme Kinetics | ||
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. | Minimal to no significant change expected. |
| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. | Minimal to no significant change expected. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Generally no significant change. In some cases of heavy isotope labeling (e.g., 13C, 15N, and 2H), a slight decrease may be observed. |
| Binding Affinity | ||
| Kd (Dissociation Constant) | A measure of the tendency of a complex to dissociate into its components. A lower Kd indicates a higher binding affinity. | Minimal to no significant change expected. |
| Thermal Stability | ||
| Tm (Melting Temperature) | The temperature at which 50% of the protein is denatured. It is a measure of the protein's thermal stability. | Minimal to no significant change expected. |
Experimental Workflows
The following diagrams illustrate the general workflows for producing and validating the function of 15N-labeled proteins.
Figure 1. General workflow for the production and functional validation of 15N-labeled proteins.
Signaling Pathway Example
15N-labeled proteins are instrumental in studying signaling pathways, particularly for structural studies of protein-protein interactions using NMR. The diagram below illustrates a generic kinase signaling cascade that can be investigated using these techniques.
Figure 2. A representative MAP kinase signaling pathway. 15N labeling can be used to study the structure of the kinases and their interactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of common protocols used to assess the functional equivalence of labeled and unlabeled proteins.
Enzyme Kinetics Assay (Determination of Km and Vmax)
This protocol is adapted from standard enzymology procedures to compare the kinetic parameters of 15N-labeled and unlabeled enzymes.
Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme.
Materials:
-
Purified 15N-labeled enzyme and unlabeled (14N) enzyme
-
Substrate stock solution
-
Reaction buffer
-
Spectrophotometer or other suitable detection instrument
-
96-well plates or cuvettes
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer, covering a range of concentrations from well below to well above the expected Km.
-
Set up reactions by adding a fixed concentration of the enzyme (either 15N-labeled or unlabeled) to each substrate concentration.
-
Initiate the reaction and measure the initial reaction velocity (V0) by monitoring product formation or substrate depletion over time.
-
Plot V0 versus substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot (a plot of 1/V0 versus 1/[S]).
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for measuring the kinetics and affinity of protein-ligand interactions in real-time without the need for labels on the ligand.
Objective: To determine the dissociation constant (Kd) of a protein-ligand interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified 15N-labeled protein and unlabeled (14N) protein (the ligand)
-
Analyte (the binding partner)
-
Immobilization buffer and running buffer
-
Regeneration solution
Procedure:
-
Immobilize the ligand (either 15N-labeled or unlabeled protein) onto the surface of the sensor chip.
-
Inject a series of concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
Measure the association and dissociation rates during the injection and buffer flow phases, respectively.
-
Regenerate the sensor surface to remove the bound analyte.
-
Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Thermal Stability Assay (Circular Dichroism - CD Spectroscopy)
CD spectroscopy is used to monitor changes in the secondary structure of a protein as a function of temperature, allowing for the determination of its thermal stability.
Objective: To determine the melting temperature (Tm) of a protein.
Materials:
-
CD spectropolarimeter with a temperature controller
-
Purified 15N-labeled protein and unlabeled (14N) protein
-
Buffer with low UV absorbance
Procedure:
-
Prepare protein samples at a suitable concentration in the appropriate buffer.
-
Record a baseline CD spectrum of the buffer.
-
Record the CD spectrum of the protein sample at a starting temperature (e.g., 20°C).
-
Increase the temperature in a stepwise or continuous manner and record the CD signal at a specific wavelength (typically in the far-UV range, e.g., 222 nm for alpha-helical proteins) at each temperature point.
-
Plot the CD signal versus temperature to generate a thermal denaturation curve.
-
Determine the Tm as the midpoint of the unfolding transition.
Conclusion
Based on the available evidence, 15N isotopic labeling is a robust and reliable method for a wide range of applications in protein science and drug discovery. The consensus is that it does not significantly alter the function of most proteins, making it an invaluable tool for structural biology, particularly NMR spectroscopy, and for quantitative proteomics. While subtle effects on enzyme kinetics can be observed, especially in combination with other heavy isotopes, these are generally minor. For most practical purposes, researchers can be confident that the insights gained from studies using 15N-labeled proteins are representative of the native, unlabeled protein's function. It is, however, good practice to perform functional validation assays, as outlined in this guide, to confirm the functional integrity of the labeled protein in the context of the specific research question.
References
Safety Operating Guide
Essential Safety and Handling Guide for L-Phenylalanine and Indole-15N
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Phenylalanine and Indole-15N. The following procedures are designed to ensure the safe handling and disposal of these chemicals in a laboratory setting.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for L-Phenylalanine and Indole-15N.
| Property | L-Phenylalanine | Indole-15N |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₇¹⁵N |
| Molecular Weight | 165.19 g/mol | 118.14 g/mol |
| Appearance | White crystalline powder[1] | Solid |
| Melting Point | 270 - 275 °C (decomposes) | Not available |
| Flash Point | Not available | 121 °C (249.8 °F) - closed cup |
| Storage Temperature | Store below +30°C in a dry, well-ventilated place[2] | Room temperature, away from light and moisture[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of L-Phenylalanine and Indole-15N from receipt to use.
Receiving and Inspection
-
Upon receipt, visually inspect the containers for any damage or leaks.
-
Verify that the container labels match the ordered chemicals.
-
Ensure the Safety Data Sheet (SDS) for each chemical is readily accessible.
Personal Protective Equipment (PPE)
L-Phenylalanine:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]
-
Skin Protection: Wear suitable protective gloves and a lab coat to prevent skin exposure.[5][6]
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[7] If dust is generated, a dust mask may be used for comfort.[7]
Indole-15N:
-
Eye and Face Protection: Wear chemical safety goggles.[8]
-
Skin Protection: Wear protective gloves and clothing. It is toxic in contact with skin.
-
Respiratory Protection: Use only under a chemical fume hood.[8]
Handling and Preparation
-
Handle both chemicals in a well-ventilated area.[5][6] For Indole-15N, a chemical fume hood is required.[8]
-
Avoid the formation of dust when handling the solid forms.[5][7]
-
Measure and weigh the chemicals in a designated area to prevent cross-contamination.
Storage
-
L-Phenylalanine: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] It is incompatible with strong oxidizing agents.[5][2]
-
Indole-15N: Store at room temperature, protected from light and moisture.[3][4]
Disposal Plan: Step-by-Step Procedures
Proper disposal of L-Phenylalanine, Indole-15N, and associated waste is crucial to ensure environmental safety and regulatory compliance.
Waste Segregation
-
Segregate waste contaminated with L-Phenylalanine and Indole-15N from general laboratory waste.
-
Use separate, clearly labeled, and sealed containers for each chemical waste stream.
L-Phenylalanine Disposal
-
L-Phenylalanine is generally not considered hazardous waste.[7]
-
Dispose of as a non-hazardous material in accordance with all applicable national, state, and local regulations.[10]
-
For spills, sweep or vacuum up the material, place it in a suitable container for disposal, and avoid generating dust.[5][6]
Indole-15N Disposal
-
Indole is very toxic to aquatic life. Do not allow it to enter drains or water courses.[8]
-
Contaminated materials and the chemical itself should be disposed of as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
Decontamination
-
Decontaminate all glassware and equipment that has come into contact with the chemicals.
-
Wash the work area thoroughly after completing your work and before leaving the laboratory.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of L-Phenylalanine and Indole-15N in a laboratory setting.
Caption: Workflow for Safe Chemical Handling
This comprehensive guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and adhere to your institution's safety protocols.
References
- 1. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. L-Phenylalanine | 63-91-2 [chemicalbook.com]
- 3. L-Tryptophan (indole-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Tryptophan (indole-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1208-0.5 [isotope.com]
- 5. westliberty.edu [westliberty.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. ajiaminoscience.eu [ajiaminoscience.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
